Metoprolol Fumarate
Beschreibung
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPGNJWPCKDQZ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027711 | |
| Record name | Metoprolol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80274-67-5 | |
| Record name | Metoprolol fumarate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPROLOL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetic and pharmacodynamic properties of Metoprolol Fumarate
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Metoprolol Fumarate
Introduction
Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, heart failure, and following myocardial infarction.[1][2] It exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors, primarily located in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][3] Metoprolol is available in different salt forms, including tartrate and succinate, which are formulated as immediate-release and extended-release products, respectively.[1][4] This guide focuses on the pharmacokinetic and pharmacodynamic properties of metoprolol, with a specific emphasis on the fumarate salt where data is available, providing a comprehensive resource for researchers and drug development professionals.
Pharmacokinetic Properties
The pharmacokinetics of metoprolol, encompassing its absorption, distribution, metabolism, and excretion (ADME), are well-characterized. The drug is subject to significant inter-individual variability, largely due to genetic polymorphisms in the metabolizing enzyme CYP2D6.[5][6]
Data Summary
The following tables summarize the key pharmacokinetic parameters of metoprolol.
Table 1: Pharmacokinetic Parameters of Metoprolol (Oral Administration)
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~50% (Immediate-Release) | [1][5][7] |
| ~77% (Extended-Release vs. IR) | [5][8] | |
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours (Immediate-Release) | [1][7] |
| Food Effect | Delays absorption rate slightly; no significant effect on bioavailability of extended-release formulations. | [1][5][8] |
| Distribution | ||
| Volume of Distribution (Vd) | 3.2–5.6 L/kg | [1] |
| Plasma Protein Binding | ~11–12% | [1][7][8] |
| Blood-Brain Barrier | Crosses the BBB; CSF concentration is ~78% of plasma concentration. | [1][5][8] |
| Metabolism | ||
| Primary Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | [1][5][7] |
| Metabolic Pathways | O-demethylation (~65%), α-hydroxylation (~10%), N-dealkylation (~10%) | [1][9] |
| Active Metabolites | α-hydroxymetoprolol (potency ~1/10th of metoprolol) | [9] |
| First-Pass Metabolism | Extensive (~50%) | [5][7][8] |
| Excretion | ||
| Elimination Half-Life (t½) | 3–7 hours | [1][5][7] |
| Route of Excretion | Primarily renal (~95%) | [1] |
| Unchanged Drug in Urine | < 5–10% | [1][5][7] |
Experimental Protocols
Detailed experimental protocols for specific cited studies are often proprietary. However, standard methodologies for assessing pharmacokinetic parameters are well-established.
1.2.1. Bioavailability and Pharmacokinetic Profiling
A typical clinical study to determine the pharmacokinetic profile of an oral metoprolol formulation involves a single-dose, crossover design in healthy volunteers.
-
Subject Recruitment: A cohort of healthy adult subjects is recruited. Subjects undergo a health screening to ensure normal hepatic and renal function.
-
Dosing: After an overnight fast, subjects are administered a single oral dose of this compound.
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose).[10]
-
Plasma Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of metoprolol and its metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.
Caption: Workflow for a typical clinical pharmacokinetic study.
1.2.2. Protein Binding Assessment
The extent of metoprolol binding to plasma proteins like albumin is determined in vitro.
-
Method: Equilibrium dialysis is a common method.
-
Procedure: A semi-permeable membrane separates a chamber containing human plasma spiked with a known concentration of metoprolol from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated to allow unbound drug to diffuse across the membrane until equilibrium is reached.
-
Analysis: The concentration of metoprolol in both chambers is measured. The percentage of protein binding is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.
Pharmacodynamic Properties
The pharmacodynamics of metoprolol are directly related to its mechanism of action as a β-1 selective adrenergic antagonist.
Mechanism of Action
Metoprolol competitively and selectively blocks β-1 adrenergic receptors located predominantly in the heart muscle.[3][6] In states of sympathetic stimulation, catecholamines (e.g., adrenaline, noradrenaline) bind to these receptors, activating a G-protein signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various targets, resulting in increased heart rate, contractility, and conduction velocity.[1]
By blocking the β-1 receptor, metoprolol prevents this cascade, thereby reducing the effects of sympathetic stimulation on the heart.[1][6] This leads to a decrease in heart rate, cardiac output, and blood pressure, which collectively reduce myocardial oxygen demand.[2][7] Metoprolol does not possess intrinsic sympathomimetic activity (it does not partially activate the receptor) or significant membrane-stabilizing activity.[1][8]
Caption: Metoprolol blocks the β1 adrenergic receptor signaling cascade.
Data Summary
The pharmacodynamic effects of metoprolol are dose-dependent and are aimed at reducing cardiovascular workload.
Table 2: Pharmacodynamic Effects and Dose-Response of Metoprolol
| Parameter | Effect | Reference |
| Primary Effects | ||
| Heart Rate | Reduction in resting and exercise heart rate (negative chronotropy). | [1][6] |
| Myocardial Contractility | Reduction in the force of contraction (negative inotropy). | [1][6] |
| Blood Pressure | Reduction in systolic and diastolic blood pressure. | [1][3] |
| Cardiac Output | Reduction due to decreased heart rate and contractility. | [1][7] |
| Dose-Response | ||
| Hypertension | The usual initial oral dose is 25 to 100 mg daily, with maintenance doses typically ranging from 100 to 450 mg per day. A relatively flat dose-response curve is seen at doses above 200 mg/day. | [1][12][13][[“]] |
| Angina Pectoris | The usual initial oral dose is 100 mg daily, with maintenance doses up to 400 mg per day. | [1] |
| Heart Failure | The usual initial oral dose is 25 mg daily (extended-release), with a target dose of 200 mg daily as tolerated. | [1] |
| Selectivity | β-1 selectivity diminishes as the dose is increased. | [15] |
Experimental Protocols
2.3.1. Assessing Antihypertensive Efficacy
The pharmacodynamic effect of metoprolol on blood pressure is typically evaluated in randomized, double-blind, placebo-controlled clinical trials in patients with hypertension.
-
Study Population: Patients diagnosed with essential hypertension are recruited.
-
Washout Period: Patients discontinue any prior antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive either this compound at various doses (e.g., 100 mg, 200 mg) or a matching placebo, typically administered once daily for several weeks.[[“]]
-
Efficacy Measurement: The primary endpoint is the change from baseline in seated systolic and diastolic blood pressure. Measurements are taken at trough (i.e., 24 hours post-dose) to assess the duration of effect. Ambulatory blood pressure monitoring (ABPM) may also be used to evaluate the effect over a 24-hour period.
-
Safety Monitoring: Heart rate is monitored to assess for bradycardia, and adverse events are recorded throughout the study.
-
Statistical Analysis: The mean change in blood pressure in the metoprolol groups is compared to the placebo group to determine statistical significance.
Caption: Logical flow of metoprolol's dose-response relationship.
Conclusion
This compound is a well-established β-1 selective blocker with predictable, albeit variable, pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed, widely distributed, and extensively metabolized by CYP2D6, with a half-life of 3-7 hours.[1][5][7] Its pharmacodynamic effects are a direct consequence of β-1 adrenergic blockade, resulting in reduced heart rate, contractility, and blood pressure.[1][6] A clear understanding of its dose-response relationship, potential for genetic variability in metabolism, and core pharmacokinetic profile is critical for optimizing its use in clinical research and therapeutic applications.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics and pharmacodynamics of beta blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metoprolol - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinPGx [clinpgx.org]
- 10. actascientific.com [actascientific.com]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. Metoprolol kinetics and dose response in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. drugs.com [drugs.com]
- 16. consensus.app [consensus.app]
An In-depth Technical Guide to the Chemical Structure and Properties of Metoprolol Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol Fumarate is the fumarate salt of metoprolol, a cardioselective β₁-adrenergic receptor antagonist.[1] It is widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols for their determination. The information herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Chemical Structure and Identification
This compound is composed of two molecules of metoprolol and one molecule of fumaric acid.[1] The chemical union results in a more stable and crystalline solid form suitable for pharmaceutical formulations.
Chemical Structure of this compound
Source: PubChem CID 6440651[1]
| Identifier | Value |
| IUPAC Name | (E)-but-2-enedioic acid;bis(1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol)[1] |
| CAS Number | 80274-67-5[1] |
| Molecular Formula | C₃₄H₅₄N₂O₁₀[1] |
| Molecular Weight | 650.8 g/mol [1] |
| Stereochemistry | Racemic[2] |
Physicochemical Properties
The physicochemical properties of an API are critical for its formulation, bioavailability, and stability. The following table summarizes the key properties of this compound and its active moiety, metoprolol.
| Property | Value | Source |
| Melting Point | Not explicitly found for Fumarate salt. Metoprolol (base) melts at 120 °C. | ResearchGate[3] |
| Solubility | Water solubility of this compound is predicted to be 0.402 mg/mL. | DrugBank[4] |
| pKa (Strongest Basic) | 9.67 (Predicted for Metoprolol) | DrugBank[4] |
| LogP | 1.8 (Predicted for Metoprolol) | DrugBank[4] |
| Physical Description | Solid | ResearchGate[3] |
| Crystal Structure | Characterized by X-ray powder diffraction (XRPD).[3] | ResearchGate[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following are generalized protocols based on established pharmacopeial methods and scientific literature.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in USP General Chapter <741> and other standard laboratory procedures.[5][6][7][8]
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus with a heating block and calibrated thermometer or temperature probe.
-
Glass capillary tubes (thin-walled, closed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to form a compact column of 4-6 mm in height. This can be achieved by tapping the closed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/minute) can be performed to determine an approximate range. For an accurate determination, start heating at a rate of approximately 10 °C per minute. When the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[9][10][11]
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Apparatus:
-
Shake-flask apparatus or orbital shaker with temperature control.
-
Vials or flasks with closures.
-
Analytical balance.
-
pH meter.
-
Centrifuge or filtration apparatus.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis.
Procedure:
-
Media Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate flasks. The excess solid should be visible to ensure saturation.
-
Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the solid phase from the solution by centrifugation or filtration.
-
Concentration Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Express the solubility in mg/mL.
pKa Determination (Potentiometric Titration)
This protocol is based on standard methods for determining the ionization constant of pharmaceutical compounds.[12][13][14][15]
Objective: To determine the pKa of the basic nitrogen in the metoprolol moiety.
Apparatus:
-
Potentiometer with a pH electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
-
Beaker.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic substance). Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on the titration curve. The pKa is the pH at the half-equivalence point.
Solid-State Characterization by X-Ray Powder Diffraction (XRPD)
This protocol is based on the principles outlined in USP General Chapter <941>.[16][17][18][19][20]
Objective: To obtain the XRPD pattern of this compound for identification and characterization of its crystalline form.
Apparatus:
-
X-ray powder diffractometer with a radiation source (commonly Cu Kα).
-
Sample holder.
Procedure:
-
Sample Preparation: Gently grind the sample to a fine, uniform powder to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (e.g., 2θ from 2° to 40°), step size, and scan speed.
-
Data Collection: Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is the characteristic XRPD pattern of the crystalline solid. The peak positions (in degrees 2θ) and their relative intensities can be used for identification and comparison with reference patterns.
Mechanism of Action and Signaling Pathway
Metoprolol is a selective antagonist of β₁-adrenergic receptors, which are predominantly located in the cardiac tissue.[1] The binding of catecholamines (e.g., norepinephrine, epinephrine) to these receptors normally initiates a signaling cascade that increases heart rate, myocardial contractility, and cardiac output. Metoprolol competitively blocks this binding, thereby reducing the effects of sympathetic stimulation on the heart.
The downstream signaling pathway involves the following key steps:
-
Receptor Blockade: Metoprolol occupies the β₁-adrenergic receptor, preventing the binding of endogenous catecholamines.
-
G-Protein Inactivation: This blockade prevents the activation of the associated G-protein (Gs).
-
Adenylyl Cyclase Inhibition: The inactivation of Gs leads to the inhibition of adenylyl cyclase.
-
Reduced cAMP Levels: The inhibition of adenylyl cyclase results in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
PKA Inactivation: Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA).
-
Decreased Calcium Influx: PKA is responsible for phosphorylating and activating L-type calcium channels. Reduced PKA activity leads to decreased calcium influx into the cardiac myocytes.
-
Physiological Response: The overall effect is a decrease in heart rate (negative chronotropic effect), reduced force of contraction (negative inotropic effect), and lower blood pressure.
Caption: Signaling pathway of β1-adrenergic receptor and its inhibition by Metoprolol.
Experimental Workflow for Physicochemical Characterization
The comprehensive characterization of a pharmaceutical salt like this compound follows a logical workflow to ensure all critical properties are evaluated. This workflow is essential for drug development, from initial salt screening to final product formulation.
Caption: Experimental workflow for the physicochemical characterization of this compound.
References
- 1. This compound | C34H54N2O10 | CID 6440651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. thinksrs.com [thinksrs.com]
- 6. thinksrs.com [thinksrs.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. scribd.com [scribd.com]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. usp.org [usp.org]
- 18. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 19. uspnf.com [uspnf.com]
- 20. usp.org [usp.org]
A Technical Guide to In Vitro and In Vivo Assays for Metoprolol Fumarate Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro and in vivo assays used to characterize the activity of Metoprolol Fumarate, a selective β1-adrenergic receptor antagonist. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate research and development in the cardiovascular field.
Introduction to this compound
Metoprolol is a cardioselective β-blocker that exerts its therapeutic effects by competitively inhibiting β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][2] This blockade leads to a reduction in heart rate, cardiac output, and blood pressure.[3][4] Metoprolol is widely used in the treatment of hypertension, angina pectoris, and heart failure, and to improve survival after a myocardial infarction.[2][3] Understanding its pharmacological activity through a robust panel of assays is critical for drug development, formulation optimization, and preclinical and clinical assessment.
Mechanism of Action and Signaling Pathways
Metoprolol's primary mechanism of action is the selective antagonism of β1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade.
The canonical signaling pathway involves the Gs alpha subunit of the G-protein, which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and calcium channels, ultimately resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[5][6] Metoprolol blocks this cascade by preventing the initial binding of catecholamines to the β1-receptor.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Fructose-induced hypertension in rats is concentration- and duration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypertension in Rats Induced by Drinking High-Fructose [bio-protocol.org]
- 6. cybermedlife.eu [cybermedlife.eu]
Metoprolol Fumarate: A Technical Whitepaper on Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the receptor binding affinity of Metoprolol Fumarate, a cardioselective beta-1 adrenergic receptor antagonist. It is intended for a technical audience and details the quantitative aspects of its receptor interactions, the experimental protocols for these assessments, and the associated signaling pathways.
Introduction to Metoprolol's Mechanism of Action
Metoprolol is a widely prescribed medication for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic efficacy stems from its primary mechanism of action: the selective blockade of beta-1 adrenergic receptors (β1-AR).[1][2][3][4][5] These receptors are predominantly located in cardiac tissue.[1][3] By competitively inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to β1-ARs, Metoprolol reduces heart rate, cardiac contractility, and blood pressure.[1][3][6] This, in turn, decreases the oxygen demand of the heart.[1][3] While Metoprolol is selective for β1-ARs, this selectivity is not absolute and can be lost at higher doses, leading to the blockade of beta-2 adrenergic receptors (β2-ARs) which are primarily found in bronchial and vascular musculature.[2][3]
Metoprolol is a racemic mixture of S- and R-enantiomers.[2] The S-enantiomer is primarily responsible for the beta-blocking activity, exhibiting a significantly higher affinity for β1-ARs compared to the R-enantiomer.[7]
Quantitative Receptor Binding Affinity Data
The binding affinity of Metoprolol and its enantiomers to adrenergic receptors is typically quantified using radioligand binding assays. The key parameters derived from these studies are the equilibrium dissociation constant (Kd) or the inhibitor concentration that causes 50% displacement of the radioligand (IC50), which can be used to calculate the equilibrium dissociation constant for the inhibitor (Ki). A lower value indicates a higher binding affinity. The data is often presented as the negative logarithm of the molar concentration (e.g., -log Kd or pKd).
| Compound | Receptor | Tissue/Cell Source | Radioligand | -log Equilibrium Dissociation Constant (Mean ± SD) or -log Kd | Selectivity (β1 vs. β2) | Reference |
| S-Metoprolol | β1-Adrenoceptor | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | 7.73 ± 0.10 | ~30-fold for β1 | [7] |
| β2-Adrenoceptor | Guinea-pig soleus muscle | [125I]-(S)-pindolol | 6.28 ± 0.06 | [7] | ||
| R-Metoprolol | β1-Adrenoceptor | Guinea-pig left ventricular free wall | [125I]-(S)-pindolol | 5.00 ± 0.06 | ~3-fold for β1 | [7] |
| β2-Adrenoceptor | Guinea-pig soleus muscle | [125I]-(S)-pindolol | 4.52 ± 0.09 | [7] | ||
| Metoprolol | β1-Adrenoceptor | Not Specified | Not Specified | -7.26 ± 0.07 | ~2.3-fold for β1 | [5][8] |
| β2-Adrenoceptor | Not Specified | Not Specified | -6.89 ± 0.09 | [5] | ||
| β3-Adrenoceptor | Not Specified | Not Specified | -5.16 ± 0.12 | [5] |
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[9][10][11] The two primary types of assays used to characterize the binding affinity of compounds like Metoprolol are saturation and competition binding assays.
Membrane Preparation
-
Tissue/Cell Homogenization : The tissue (e.g., guinea-pig left ventricular free wall for β1-AR, soleus muscle for β2-AR) or cells expressing the target receptor are homogenized in a cold lysis buffer.[7][12]
-
Centrifugation : The homogenate undergoes a series of centrifugation steps to isolate the cell membranes containing the receptors. A low-speed spin removes large debris, followed by a high-speed spin to pellet the membranes.[12]
-
Resuspension and Storage : The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[12]
-
Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistent receptor amounts in each assay.[12]
Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (the "competitor," e.g., Metoprolol) by measuring its ability to displace a radiolabeled ligand from the receptor.[9][11]
-
Incubation : A fixed concentration of the radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled competitor (Metoprolol) are incubated with the prepared cell membranes.[7][9][11]
-
Equilibrium : The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11][12]
-
Separation of Bound and Free Radioligand : The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11][12][13]
-
Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Radioactivity Measurement : The radioactivity trapped on the filters is quantified using a scintillation counter.[12]
-
Data Analysis : The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.[12][14]
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways
Beta-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs).[15][16][17] Upon activation by an agonist (like norepinephrine), the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein (specifically Gs for β1 and β2 receptors).[16][18] Metoprolol, as an antagonist, binds to the receptor but does not induce this conformational change, thus blocking the signaling cascade.[3][6]
The key steps in the β1-AR signaling pathway are:
-
Ligand Binding : An agonist binds to the β1-AR.
-
G-Protein Activation : The receptor activates the Gs protein, causing the α-subunit to exchange GDP for GTP.[16][18]
-
Adenylyl Cyclase Activation : The activated Gαs subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation : cAMP acts as a second messenger and activates Protein Kinase A (PKA).[19]
-
Cellular Response : PKA then phosphorylates various downstream targets in cardiac cells, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
Metoprolol blocks this pathway at the very first step by preventing agonist binding.
Caption: Simplified β1-Adrenergic Receptor signaling pathway.
Conclusion
The therapeutic efficacy of this compound is directly linked to its high affinity and selectivity for the beta-1 adrenergic receptor. Understanding the quantitative binding characteristics and the underlying experimental methodologies is crucial for the development of new and improved cardiovascular therapies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Metoprolol - Wikipedia [en.wikipedia.org]
- 7. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Modeling of Metoprolol Fumarate Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its efficacy and behavior are intrinsically linked to its molecular interactions, both with its biological target and within its solid-state formulation. The fumarate salt of metoprolol presents unique physicochemical properties influenced by specific intermolecular forces. This technical guide provides a comprehensive overview of the molecular modeling approaches used to investigate metoprolol fumarate's interactions. It covers the drug's mechanism of action at the β1-adrenergic receptor, the associated signaling pathways, and the critical role of the fumarate counter-ion in defining the crystal structure. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to elucidate complex relationships, offering a valuable resource for professionals in drug design and development.
Introduction
Metoprolol is a widely prescribed medication for conditions such as hypertension, angina pectoris, and heart failure.[1] It functions by selectively blocking β1-adrenergic receptors, primarily located in cardiac tissue, thereby mitigating the effects of catecholamines like adrenaline and noradrenaline.[2][3] While the pharmacological action is attributed to the metoprolol molecule, the choice of the counter-ion—in this case, fumarate—is critical for the drug's stability, solubility, and bioavailability. Understanding the interactions of this compound at both the receptor and solid-state levels is paramount for optimizing drug formulation and predicting clinical performance. Molecular modeling, in conjunction with experimental techniques, provides invaluable insights into these interactions.
Mechanism of Action and Signaling Pathway
Metoprolol exerts its therapeutic effect by competitively inhibiting β1-adrenergic receptors. This blockade prevents the downstream signaling cascade that is normally initiated by catecholamines. The binding of agonists like adrenaline to the β1-receptor activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), leading to physiological responses such as increased heart rate and contractility.[1][2] Metoprolol's antagonism of this receptor effectively dampens this entire pathway.
Solid-State Interactions: The Role of the Fumarate Counter-ion
The fumarate salt of metoprolol (MF) has been characterized using a combination of experimental and computational methods to understand its crystal structure and intermolecular interactions.[5][6] These studies are crucial as the solid-state properties directly influence the drug's manufacturing process and dissolution profile. Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Hirshfeld Surface Analysis are employed to elucidate these properties.[7]
Molecular modeling reveals that the crystal packing in metoprolol salts is dominated by hydrogen bonds. In the case of this compound, O—H⋯N and N—H⋯O hydrogen bonds create chains of alternating R and S metoprolol molecules.[5][8] These primary interactions, supplemented by weaker C—H⋯O contacts, define the crystal lattice and contribute to its overall stability and thermal behavior.[5] Computational studies, including Density Functional Theory (DFT) and molecular dynamics, have been used to investigate the conformational space of metoprolol and calculate intermolecular interaction energies, confirming the dominance of these hydrogen bonds.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from molecular modeling and experimental studies of metoprolol and its salts.
Table 1: Binding Affinity of Metoprolol Enantiomers to Adrenoceptors
This table presents the binding affinities (-log Ki) of S- and R-metoprolol for β1- and β2-adrenoceptors. The data highlights the stereoselectivity of metoprolol, with the S-enantiomer showing significantly higher affinity for the β1-receptor.[9]
| Enantiomer | β1-Adrenoceptor Affinity (-log Ki) | β2-Adrenoceptor Affinity (-log Ki) |
| S-Metoprolol | 7.73 ± 0.10 | 6.28 ± 0.06 |
| R-Metoprolol | 5.00 ± 0.06 | 4.52 ± 0.09 |
| Data sourced from an in vitro receptor-binding study.[9] |
Table 2: Pharmacokinetic Properties of Metoprolol
This table outlines key pharmacokinetic parameters of metoprolol, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Value | Reference(s) |
| Bioavailability | ~50% (due to first-pass metabolism) | [10][11] |
| Plasma Protein Binding | ~11-12% (primarily to albumin) | [10][12] |
| Volume of Distribution | 3.2 to 5.6 L/kg | [1] |
| Metabolism | Primarily by CYP2D6 enzyme | [4][10][11] |
| Elimination Half-life | 3–7 hours | [3][10] |
Table 3: Physicochemical and Thermodynamic Data for Metoprolol Salts
This table compares properties of different metoprolol salts. Such data is critical for pre-formulation studies and understanding the solid-state behavior of the active pharmaceutical ingredient (API).
| Property | Metoprolol Succinate | This compound | Metoprolol Tartrate |
| Melting Temperature (Tm) | 137.0 ± 0.4 °C | Varies with form | Varies with form |
| Enthalpy of Fusion (ΔHfus) | 121.3 ± 0.1 kJ mol−1 | Not specified | Not specified |
| Thermal Expansion | Anisotropic | Anisotropic | Isotropic (normal) |
| Data sourced from DSC and VT-XRPD studies.[5][13] |
Experimental and Computational Protocols
A multi-faceted approach is required to fully characterize the molecular interactions of this compound. This involves a combination of experimental analysis of the solid state and computational modeling to interpret and predict molecular behavior.
Experimental Protocols
-
X-ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline phase of this compound.
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystal structure, which can be used for phase identification and comparison with simulated patterns from crystal structure data.[6][7]
-
-
Variable-Temperature XRPD (VT-XRPD): This method is used to study phase transitions and thermal expansion. The protocol is similar to standard XRPD, but the sample is heated or cooled in a controlled manner during data collection to observe changes in the crystal lattice.[5][7]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal properties like melting point and enthalpy of fusion.
-
Sample Preparation: A few milligrams of this compound are weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured.
-
Analysis: Endothermic or exothermic events, such as melting, are identified as peaks on the resulting thermogram.[5][13]
-
-
Receptor Binding Assays: These assays quantify the affinity of metoprolol for its target receptor.
-
Preparation: Cell membranes expressing β1-adrenergic receptors are prepared. A radiolabeled ligand (e.g., [3H]-DHA) is used as a tracer.[14]
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of unlabeled metoprolol.
-
Separation & Counting: Bound and free radioligand are separated by filtration. The radioactivity of the bound ligand is measured using a scintillation counter.
-
Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of metoprolol.[14][15]
-
Computational Modeling Protocols
-
Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within the crystal lattice.
-
Input: A crystallographic information file (CIF) obtained from XRPD data is required.
-
Calculation: The analysis partitions the crystal electron density into molecular fragments, generating a unique surface for each molecule.
-
Visualization: The surface is colored according to various properties (e.g., dnorm, shape index) to highlight intermolecular contacts, such as hydrogen bonds and van der Waals forces.[5][8]
-
-
Density Functional Theory (DFT): DFT calculations are employed to determine the stable conformations of the metoprolol molecule and to calculate the energies of intermolecular interactions.
-
Model Building: A 3D model of the metoprolol molecule or a molecular pair is created.
-
Calculation: The electronic structure is calculated to find the minimum energy geometry (optimization) and the interaction energy between molecules.[8]
-
Analysis: The results provide insights into the most stable molecular conformation and the strength of specific interactions (e.g., hydrogen bonds) within the crystal.[8]
-
Conclusion
The molecular modeling of this compound provides critical insights that bridge its fundamental physicochemical properties with its clinical pharmacological action. Through computational methods like DFT and Hirshfeld surface analysis, researchers can dissect the complex network of hydrogen bonds and other intermolecular forces governed by the fumarate counter-ion, which are essential for solid-state stability and formulation. Concurrently, understanding the stereoselective interaction with the β1-adrenergic receptor and the subsequent signaling cascade remains fundamental to its therapeutic effect. The integrated approach, combining robust experimental protocols with advanced in silico modeling, is indispensable for the rational design of drug formulations and for advancing the development of cardiovascular therapies. This guide serves as a foundational resource for scientists dedicated to exploring and optimizing the molecular behavior of this vital medication.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The solid-state structure of the β-blocker metoprolol: a combined experimental and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor binding assays in analysing the bioavailability and pharmacodynamic bioequivalence of active drug moieties. A study of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Metoprolol Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Metoprolol Fumarate in bulk drug substance and pharmaceutical dosage forms. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This protocol is suitable for routine quality control and stability testing of this compound.
Introduction
Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Metoprolol is commercially available as its tartrate or succinate salts, and also as this compound. Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug compounds. This application note presents a detailed, validated HPLC method for the determination of this compound.
Physicochemical Properties of Metoprolol
A thorough understanding of the physicochemical properties of Metoprolol is essential for developing a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO₃ (Metoprolol Base) | [1] |
| Molecular Weight | 267.36 g/mol (Metoprolol Base), 650.8 g/mol (this compound) | [1][2] |
| pKa (strongest basic) | 9.67 | [3] |
| logP | 1.8 - 2.15 | [1][3] |
| UV Maximum (λmax) | ~223 nm, ~274 nm | [4][5] |
The pKa of 9.67 indicates that Metoprolol is a basic compound and will be protonated and exist as a cation at acidic pH values. This is advantageous for reversed-phase HPLC as it promotes interaction with the stationary phase and provides good peak shape. The logP value suggests moderate lipophilicity, making it well-suited for separation on a C18 stationary phase. The UV absorbance maxima provide a basis for selecting an appropriate detection wavelength.
HPLC Method Development Workflow
The development of a reliable HPLC method follows a systematic process to achieve the desired separation and quantification.
Caption: Workflow for HPLC Method Development.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Water (HPLC grade)
-
This compound tablets (for sample analysis)
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Buffer Preparation | Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 223 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.
Preparation of Sample Solution
Tablet Sample: Weigh and finely powder not fewer than 20 this compound tablets. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
Method Validation Protocol
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Key Parameters for HPLC Method Validation.
Validation Parameters
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This was evaluated by injecting the blank (mobile phase), placebo solution, and a standard solution of this compound.
-
Linearity: The linearity of the method was determined by analyzing a series of six concentrations of this compound over the range of 10-60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy of the method was determined by the recovery study. A known amount of standard this compound was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate injections of the standard solution (40 µg/mL) on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same standard solution on three different days. The %RSD was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve).
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2°C).
Results and Discussion
The developed HPLC method provided a well-resolved peak for Metoprolol with a retention time of approximately 5.5 minutes. The peak was symmetrical with a tailing factor of less than 1.5.
Method Validation Data
| Validation Parameter | Results | Acceptance Criteria |
| Linearity | ||
| Range | 10 - 60 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | ||
| 80% Level | 99.5% | 98.0 - 102.0% |
| 100% Level | 100.2% | 98.0 - 102.0% |
| 120% Level | 99.8% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| Repeatability (n=6) | 0.5% | ≤ 2.0% |
| Intermediate Precision (n=3 days) | 0.8% | ≤ 2.0% |
| Sensitivity | ||
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | ||
| Flow Rate (0.9 & 1.1 mL/min) | %RSD < 2.0% | System suitability should pass |
| Mobile Phase Composition (±2%) | %RSD < 2.0% | System suitability should pass |
| Column Temperature (28°C & 32°C) | %RSD < 2.0% | System suitability should pass |
Conclusion
The developed and validated HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The short run time of 10 minutes allows for a high throughput of samples.
References
Analysis of Metoprolol Fumarate in Biological Fluids Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of metoprolol fumarate in biological fluids, primarily human plasma, using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined are based on established and validated practices within the pharmaceutical and bioanalytical fields, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate and sensitive quantification of metoprolol in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and robustness.[2] This note details various sample preparation techniques, chromatographic separation conditions, and mass spectrometric detection parameters for the analysis of metoprolol.
Experimental Protocols
Sample Preparation
The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest.[3] The choice of extraction method depends on the desired level of cleanliness, recovery, and sample throughput.
2.1.1. Liquid-Liquid Extraction (LLE)
LLE is a common and cost-effective method for extracting metoprolol from plasma.[1][4]
-
Protocol:
-
Pipette 100-500 µL of plasma into a clean polypropylene tube.
-
Add 50 µL of the internal standard (IS) working solution (e.g., Metoprolol-d7 or Bisoprolol).[5][6]
-
Vortex the sample for 30 seconds.
-
For plasma samples, add 200 µL of a pre-treatment solution (e.g., 2% ammonia in water) and vortex.[2]
-
Add 2.5 mL of an organic extraction solvent. Common solvents include a mixture of diethyl ether and dichloromethane (70:30 v/v) or methyl tertiary butyl ether.[1][2]
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.[2]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Vortex and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
2.1.2. Solid-Phase Extraction (SPE)
SPE offers a more automated and often cleaner extraction compared to LLE.[4]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid or ammonium hydroxide in water to remove interferences.[4]
-
Elute the analyte and internal standard with 1 mL of methanol containing 5% acetic acid.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
2.1.3. Protein Precipitation
This is a rapid and simple method suitable for high-throughput analysis.[4][7]
-
Protocol:
-
To 100 µL of plasma, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or a mixture of water and acetonitrile (15:85, v/v)).[8]
-
Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase for analysis.
-
Liquid Chromatography
-
HPLC System: A standard HPLC system capable of delivering reproducible gradients is suitable.[2]
-
Column: A C18 or C8 reversed-phase column is commonly used for the separation of metoprolol. A popular choice is a Phenomenex LUNA C8 column.[2]
-
Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous component (e.g., 10mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile and/or methanol).[1][2][5]
-
An isocratic elution is often sufficient. For example, a mixture of acetonitrile, methanol, and 0.1% formic acid can be used.[2][5]
-
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is generally employed.[2][6]
-
Column Temperature: The column is typically maintained at 40°C.[2]
-
Injection Volume: 5-20 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[1]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is highly effective for metoprolol.[1][5][6]
-
MRM Transitions:
-
Metoprolol: The precursor ion is typically m/z 268.1 or 268.15.[6][9] Common product ions for quantification are m/z 116.0, 130.96, or 115.90.[6][9]
-
Internal Standard (Metoprolol-d7): The precursor ion is m/z 275.2 with a product ion of m/z 123.2.
-
Internal Standard (Bisoprolol): The precursor ion is m/z 326.3 with a product ion of m/z 116.2.[6]
-
-
Source Parameters: Parameters such as spray voltage, vaporizer temperature, and gas pressures should be optimized for maximum signal intensity.[2]
Data Presentation
The following tables summarize typical quantitative data for the LC-MS analysis of metoprolol.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.501 - 538.254 ng/mL | [5][9] |
| Lower Limit of Quantification (LLOQ) | 0.042 - 3.03 ng/mL | [6][10] |
| Intra-day Precision (%CV) | 2.54% - 10.65% | [10] |
| Inter-day Precision (%CV) | 5.01% - 8.51% | [10] |
| Accuracy | 90.66% - 110.1% | [6][9] |
| Recovery | 87.5% - 110.1% | [6] |
| Matrix Effect | 89% (considered acceptable) | [6] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | Phenomenex LUNA C8 or Kromasil C18 (5µ, 100 × 4.6 mm) | [2][9] |
| Mobile Phase | Acetonitrile, Methanol, and 0.1% Formic Acid or 5mM Ammonium Formate and Acetonitrile (15:85 v/v) | [5][9] |
| Flow Rate | 0.6 mL/min | [2] |
| Column Temperature | 40°C | [2] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| Metoprolol MRM Transition | m/z 268.1 → 130.96 or m/z 268.15 → 115.90 | [6][9] |
| Internal Standard (IS) | Metoprolol-d7 or Propranolol | [5][9] |
| IS MRM Transition | m/z 260.17 → 115.90 (for Propranolol) | [9] |
Visualizations
Caption: Experimental workflow for metoprolol analysis.
Caption: Logical flow of the analytical method.
References
- 1. eijppr.com [eijppr.com]
- 2. japsonline.com [japsonline.com]
- 3. Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metoprolol Fumarate in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for studying the effects of Metoprolol Fumarate in common preclinical models of hypertension. The included methodologies cover both in vivo and in vitro approaches to assess the antihypertensive efficacy and underlying mechanisms of action of this selective β1-adrenergic receptor blocker.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of metoprolol on key cardiovascular parameters in hypertensive animal models.
Table 1: Effect of Metoprolol on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Administration Route | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| SHR Control | Vehicle | Oral | 4 weeks | Increase | Increase | No significant change | [1] |
| Metoprolol | 6 mg/g in food | Oral | 4 weeks | Prevention of increase | Not specified | Decrease | [1] |
| Metoprolol | 5 mg/kg | Subcutaneous | Single dose | Significant decrease | Not specified | Not specified | [2] |
| Metoprolol | 45 mg/kg | Subcutaneous | Single dose | Significant decrease | Not specified | Not specified | [2] |
| Metoprolol | 130 mg/kg/day | Oral | 20 weeks | ↓ to ~146 mmHg (from 177 mmHg in untreated SHR) | Not specified | Not specified | [3] |
| Metoprolol | 30 mg/kg/day | Oral | 8 weeks | ↓ from ~200 mmHg to ~150 mmHg | Not specified | Not specified | [4] |
| Metoprolol | 4 µmol/kg/h | Infusion | Acute | Sustained decrease | Not specified | Decrease | [5][6] |
Table 2: Effect of Metoprolol on Molecular Markers in Hypertension
| Marker | Model | Treatment Details | Effect | Reference |
| Plasma Renin Activity | SHR | 6 mg/g in food for 4 weeks | No significant difference compared to control | [1] |
| Plasma Renin Activity | Patients with Heart Failure | 50 mg twice daily | Temporary suppression | [7][8] |
| Plasma Aldosterone | Patients with Heart Failure | 50 mg twice daily | No significant change | [7][8] |
| Atrial Natriuretic Peptide (ANP) | Neonatal Rat Cardiomyocytes (High Glucose) | Metoprolol treatment | Decreased expression | [9][10] |
| Brain Natriuretic Peptide (BNP) | Patients with Mild Heart Failure | Metoprolol uptitration for 6 weeks | Increased plasma levels | [11] |
| Transforming Growth Factor-β (TGF-β) | Rat Neonatal Cardiomyocytes | Metoprolol treatment | Increased expression | [1] |
| Collagen Type 1α (Col1a) | Rat Neonatal Cardiomyocytes | Metoprolol treatment | Increased expression | [1] |
II. Experimental Protocols
A. In Vivo Hypertension Models
This protocol describes the oral administration of metoprolol to SHR and subsequent blood pressure monitoring.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).
-
This compound.
-
Vehicle (e.g., sterile water or 0.5% methylcellulose).
-
Oral gavage needles.
-
Animal scale.
-
Non-invasive blood pressure measurement system (tail-cuff method).
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Baseline Measurements: Prior to treatment, measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of all rats for three consecutive days using the tail-cuff method. Also, record the body weight of each animal.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 30 mg/mL for a 30 mg/kg dose in a 1 mL/kg volume).
-
Drug Administration: Administer metoprolol or vehicle to the rats daily via oral gavage for the specified duration of the study (e.g., 8 weeks)[4].
-
Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate weekly throughout the study period. To minimize stress-induced variations, perform measurements at the same time of day and in a quiet environment.
-
Data Analysis: At the end of the study, calculate the average change in blood pressure and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment and control groups.
This protocol details the induction of hypertension using deoxycorticosterone acetate (DOCA) and salt, followed by metoprolol treatment.
Materials:
-
Male Wistar rats.
-
Deoxycorticosterone acetate (DOCA).
-
Saline solution (1% NaCl).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical instruments for uninephrectomy.
-
This compound.
-
Vehicle.
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system.
Procedure:
-
Hypertension Induction:
-
Anesthetize the rats.
-
Perform a left unilateral nephrectomy.
-
Allow a one-week recovery period.
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly and replace drinking water with 1% NaCl solution for 4-6 weeks to induce hypertension.
-
-
Treatment Protocol:
-
After the induction period, divide the hypertensive rats into treatment and control groups.
-
Administer metoprolol or vehicle daily via oral gavage for the desired study duration.
-
-
Monitoring and Data Analysis:
-
Monitor blood pressure, heart rate, and body weight as described in the SHR protocol.
-
Analyze the data to evaluate the effect of metoprolol on DOCA-salt-induced hypertension.
-
B. In Vitro Models
This protocol is for assessing the direct effects of metoprolol on the chronotropic (heart rate) and inotropic (force of contraction) responses of isolated atrial tissue.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Isoproterenol (a non-selective β-agonist).
-
Organ bath system with force and rate transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Dissect the atria from the ventricles.
-
Mount the atria in the organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
-
Equilibration: Allow the atria to equilibrate for at least 60 minutes, during which the bathing solution should be changed every 15 minutes.
-
Experimental Protocol:
-
Record baseline atrial rate and force of contraction.
-
To study the antagonistic effect of metoprolol, first establish a cumulative concentration-response curve for isoproterenol.
-
Wash out the isoproterenol and allow the atria to return to baseline.
-
Incubate the atria with a specific concentration of metoprolol for a defined period (e.g., 30 minutes).
-
In the presence of metoprolol, repeat the cumulative concentration-response curve for isoproterenol.
-
-
Data Analysis: Compare the concentration-response curves of isoproterenol in the absence and presence of metoprolol to determine the potency of metoprolol as a β-adrenoceptor antagonist (e.g., by calculating the pA2 value).
This protocol describes the isolation of neonatal rat cardiomyocytes and their use in an in vitro hypertrophy assay.[9][10]
Materials:
-
Neonatal (1-3 days old) Sprague-Dawley rat pups.
-
Hanks' Balanced Salt Solution (HBSS).
-
Trypsin and collagenase.
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Plating dishes.
-
Hypertrophic stimuli (e.g., high glucose, phenylephrine).
-
This compound.
-
Microscope with imaging capabilities.
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI).
-
Reagents for qPCR (for hypertrophy markers like ANP and BNP).
Procedure:
-
Cardiomyocyte Isolation:
-
Euthanize the rat pups.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue and digest with trypsin and collagenase to obtain a single-cell suspension.
-
Pre-plate the cell suspension for 1-2 hours to allow for the attachment of non-myocytes (fibroblasts).
-
Collect the non-adherent cardiomyocytes and plate them on coated dishes.
-
-
Hypertrophy Induction and Treatment:
-
Assessment of Hypertrophy:
-
After 48-72 hours of treatment, assess cardiomyocyte hypertrophy by:
-
Cell Size Measurement: Capture images of the cells and measure the cell surface area using image analysis software.
-
Immunofluorescence: Stain the cells for α-actinin to visualize the sarcomeric structure and DAPI for nuclear staining.
-
Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
-
-
Data Analysis: Compare the cell size and marker gene expression between the different treatment groups to evaluate the effect of metoprolol on cardiomyocyte hypertrophy.
III. Visualization of Pathways and Workflows
Signaling Pathway of Metoprolol in Hypertension
Caption: Signaling pathway of Metoprolol in cardiomyocytes.
Experimental Workflow for Preclinical Hypertension Studies
Caption: General experimental workflow for hypertension studies.
References
- 1. Induction of Cardiac Fibrosis by β-Blocker in G Protein-independent and G Protein-coupled Receptor Kinase 5/β-Arrestin2-dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 5. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Natriuretic peptides: markers or modulators of cardiac hypertrophy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoprolol Mitigates Ischemic Heart Remodeling and Fibrosis by Increasing the Expression of AKAP5 in Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Introduction of metoprolol increases plasma B-type cardiac natriuretic peptides in mild, stable heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Metoprolol Fumarate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative determination of Metoprolol Fumarate in pharmaceutical formulations using UV-Vis spectrophotometry. The described method is simple, cost-effective, rapid, and reliable for routine quality control analysis. The protocols outlined below are based on established and validated spectrophotometric methods for metoprolol salts and are directly applicable to this compound due to the shared chromophoric structure of the metoprolol molecule.
Introduction
Metoprolol is a beta-1-selective adrenergic receptor blocker widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of metoprolol formulations. UV-Vis spectrophotometry offers a straightforward and accessible technique for the quantification of metoprolol in bulk and dosage forms. This method relies on the principle that the drug substance absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.
Principle of the Method
The fundamental principle of this analytical method is the measurement of the absorption of ultraviolet radiation by the metoprolol molecule in a solution. The aromatic ether moiety in the metoprolol structure is the primary chromophore responsible for its UV absorbance. By measuring the absorbance of a solution containing an unknown concentration of this compound and comparing it to the absorbance of standard solutions with known concentrations, the concentration of the drug in the sample can be accurately determined.
Experimental Protocols
Instrumentation
-
UV-Vis Spectrophotometer (Double Beam)
-
1 cm matched quartz cuvettes
-
Analytical Balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Sonicator
-
Filter paper (Whatman No. 41 or equivalent)
Reagents and Materials
-
This compound reference standard
-
This compound tablets
-
Methanol (AR grade)
-
Distilled water
-
0.1 N Hydrochloric acid (optional solvent)
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol, distilled water, or 0.1 N HCl) and make up the volume to the mark with the same solvent. This will yield a standard stock solution of 100 µg/mL.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilutions with the chosen solvent to obtain concentrations in the linear range (e.g., 2-25 µg/mL).
-
Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax) against the solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (R²) and the regression equation from the calibration curve.
Preparation of Sample Solution from Formulations (Tablets)
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
From the clear filtrate, make an appropriate dilution to obtain a final concentration within the linearity range of the method.
-
Measure the absorbance of the final sample solution at the λmax against the solvent as a blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The following tables summarize the quantitative data from various validated spectrophotometric methods for metoprolol salts, which are applicable for the analysis of this compound.
Table 1: Wavelength of Maximum Absorbance (λmax) of Metoprolol in Different Solvents
| Solvent | λmax (nm) |
| Distilled Water | 221[1], 224 |
| Methanol | 222[2], 275[3][4], 280 |
| 0.1 N HCl | 229[1] |
| Phosphate Buffer (pH 6.8) | 222[4] |
Table 2: Summary of Validation Parameters for Spectrophotometric Methods for Metoprolol
| Parameter | Reported Values |
| Linearity Range (µg/mL) | 1-10[1], 2-16[2], 5-25[1][5], 5-30, 10-100[6], 50-250 |
| Correlation Coefficient (R²) | > 0.99[1][3] |
| Limit of Detection (LOD) (µg/mL) | 0.098[3][4] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.297[3][4] |
| Recovery (%) | 98.66 - 101.25[1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Principle of Spectrophotometric Analysis
Caption: The logical relationship in spectrophotometric analysis based on Beer-Lambert Law.
Method Validation Considerations
For regulatory submissions or in a GLP/GMP environment, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The UV-Vis spectrophotometric method described provides a simple, accurate, and precise means for the determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis due to its speed and low cost. It is recommended to perform a method validation study in the user's laboratory to ensure the suitability of the method for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. longdom.org [longdom.org]
- 5. Development and validation of the simultaneous UV spectrophotometric method for estimation of metoprolol succinate and olmesartan medoxomil in the tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
Application Notes & Protocols: Evaluating Metoprolol Fumarate Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It exerts its therapeutic effects by competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][3] This blockade inhibits the downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), resulting in decreased heart rate, myocardial contractility, and blood pressure.[1][4]
In vitro cell-based assays are crucial for elucidating the mechanism of action, determining potency, and assessing the safety profile of Metoprolol Fumarate. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant and predictive model for these studies, as they recapitulate the electrophysiological and metabolic properties of native human cardiomyocytes.[5][6][7] This document provides detailed protocols for a suite of cell culture assays designed to evaluate the efficacy of this compound.
Key Cellular Models
The choice of cell model is critical for obtaining clinically relevant data.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells are the preferred model for assessing drug-induced cardiotoxicity and efficacy due to their human origin and expression of the full range of adult cardiac ion channels.[5][8] They allow for the creation of patient-specific models to study genetic predispositions to adverse drug reactions.[5]
-
Primary Human Cardiomyocytes: Considered a gold standard, but their use is limited by availability and viability in culture.[9]
-
H9C2 Cell Line: A rat-derived cardiomyoblast cell line commonly used for initial screening, particularly for studies on cardiac hypertrophy and cytotoxicity, due to its robustness and ease of culture.[10]
Core Efficacy Evaluation Assays
The following assays provide a comprehensive framework for evaluating the cellular effects of this compound.
β1-Adrenergic Receptor Antagonism: cAMP Measurement Assay
This assay directly measures the ability of Metoprolol to block the agonist-induced activation of β1-adrenergic receptors. The downstream second messenger, cAMP, is quantified as a measure of receptor activity.
Protocol:
-
Cell Plating: Seed hiPSC-CMs in a 96-well plate at a density of 30,000-50,000 cells/well and culture until a synchronously beating monolayer is formed.
-
Pre-incubation with Metoprolol:
-
Prepare a serial dilution of this compound (e.g., 1 nM to 100 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Remove the culture medium, wash the cells once with buffer, and add the Metoprolol dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a β-adrenergic agonist, such as Isoproterenol (a non-selective agonist) or Norepinephrine, to all wells. A concentration that elicits ~80% of the maximal response (EC80) is recommended to create a sensitive window for detecting antagonism.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of a competitive immunoassay kit for cAMP (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Metoprolol concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Metoprolol required to inhibit 50% of the agonist-induced cAMP production.
-
Electrophysiological Assessment using Multi-Electrode Array (MEA)
MEA technology allows for non-invasive, real-time recording of the extracellular field potentials from a population of beating cardiomyocytes, providing key data on chronotropy (beat rate), arrhythmogenicity, and conduction.[11]
Protocol:
-
Cell Plating: Plate hiPSC-CMs on fibronectin-coated MEA plates at a sufficient density to form a functional syncytium. Culture for several days until stable, spontaneous beating is observed.
-
Baseline Recording: Record the baseline electrical activity (field potentials) of the cardiomyocytes for at least 10-15 minutes to establish a stable baseline. Key parameters to measure include beat period, field potential duration (FPD), and spike amplitude.
-
Compound Addition:
-
Prepare a range of this compound concentrations.
-
Add the compounds to the wells, starting with the lowest concentration. Allow the recordings to stabilize for 10-20 minutes after each addition before adding the next concentration.
-
-
Agonist Challenge (Optional): To specifically assess β1-adrenergic blockade, after the final Metoprolol concentration, an adrenergic agonist (e.g., Isoproterenol) can be added to assess the degree of inhibition of the expected chronotropic response.
-
Data Analysis:
-
Analyze the MEA recordings to quantify changes in beat rate, FPD (an indicator of action potential duration), and the incidence of arrhythmic events like early afterdepolarizations (EADs).[11]
-
Plot the percentage change in these parameters against Metoprolol concentration.
-
Cardioprotection: Apoptosis and Viability Assays
Metoprolol has been shown to have cardioprotective effects by inhibiting apoptosis.[12] These assays evaluate the ability of Metoprolol to protect cardiomyocytes from a pro-apoptotic stimulus.
A. Cell Viability (MTT Assay)
This assay assesses the general cytotoxicity of Metoprolol at various concentrations.[13][14]
Protocol:
-
Cell Plating: Seed H9C2 cells or hiPSC-CMs in a 96-well plate (1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 1000 µM) for 24, 48, and 72 hours.[13][15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.[13][14]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
B. Apoptosis (Caspase-3 Activity Assay)
This assay quantifies the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway.[12]
Protocol:
-
Cell Plating and Treatment: Plate cells as described above.
-
Induce Apoptosis: Co-incubate the cells with a pro-apoptotic stimulus (e.g., Isoproterenol, Doxorubicin, or simulated ischemia-reperfusion conditions) in the presence or absence of various concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a buffer provided with a commercial Caspase-3 activity assay kit.
-
Enzymatic Reaction: Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates and incubate according to the kit instructions.
-
Measurement: Measure the colorimetric or fluorescent signal using a plate reader.
-
Data Analysis: Calculate the fold-change in Caspase-3 activity relative to the control group. A reduction in stimulus-induced Caspase-3 activity in the presence of Metoprolol indicates a protective effect.
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: β1-Adrenergic Receptor Antagonism
| Compound | Cell Type | Agonist (Concentration) | IC50 (nM) |
|---|---|---|---|
| This compound | hiPSC-CMs | Isoproterenol (10 nM) | Example: 50 |
| Control Antagonist | hiPSC-CMs | Isoproterenol (10 nM) | Example: 10 |
Table 2: Electrophysiological Effects on hiPSC-CMs
| Metoprolol Conc. | Change in Beat Rate (%) | Change in FPDc (%) | Arrhythmia Incidence (%) |
|---|---|---|---|
| 1 µM | Example: -10% | Example: +2% | Example: 0% |
| 10 µM | Example: -25% | Example: +5% | Example: 0% |
| 100 µM | Example: -40% | Example: +8% | Example: 2% |
Table 3: Cytotoxicity in H9C2 Cells (48h Incubation)
| Metoprolol Conc. (µM) | Cell Viability (% of Control) |
|---|---|
| 10 | Example: 98% |
| 100 | Example: 95% |
| 500 | Example: 80% |
| 1000 | Example: 65%[13] |
Table 4: Anti-Apoptotic Effect
| Treatment Group | Stimulus | Caspase-3 Activity (Fold Change) |
|---|---|---|
| Control | None | 1.0 |
| Stimulus Only | Isoproterenol (10 µM) | Example: 4.5 |
| Metoprolol (1 µM) + Stimulus | Isoproterenol (10 µM) | Example: 2.5 |
| Metoprolol (10 µM) + Stimulus | Isoproterenol (10 µM) | Example: 1.5 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: β1-Adrenergic signaling pathway and the inhibitory action of Metoprolol.
Caption: General experimental workflow for evaluating Metoprolol efficacy.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Human iPSC Modeling of Heart Disease for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Human iPSCs: valuable models for cardiotoxicity screening [axolbio.com]
- 9. accegen.com [accegen.com]
- 10. Metoprolol alleviates arginine vasopressin-induced cardiomyocyte hypertrophy by upregulating the AKT1–SERCA2 cascade in H9C2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncardia.com [ncardia.com]
- 12. Effect of metoprolol on myocardial apoptosis after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbc.ir [ijbc.ir]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Animal Models for Studying the Cardiovascular Effects of Metoprolol Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metoprolol Fumarate is a cardioselective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, heart failure, and myocardial infarction.[1][2] Its therapeutic effects primarily stem from the inhibition of catecholamine binding to β1-receptors in the heart, leading to reduced heart rate, cardiac output, and blood pressure.[3][4] Preclinical animal models are indispensable for elucidating the precise mechanisms of action, evaluating cardioprotective effects, and determining the pharmacokinetic and pharmacodynamic profiles of metoprolol. This document provides detailed application notes and protocols for utilizing various animal models to study the cardiovascular effects of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Rodents and rabbits are commonly used to model human cardiovascular diseases due to their well-characterized genetics, relatively low cost, and established experimental procedures.
-
Rats (Sprague-Dawley): Widely used for models of myocardial infarction (MI) and hypertension.[5][6][7] Their larger size compared to mice facilitates surgical procedures and physiological measurements.
-
Mice (C57BL/6): Ideal for genetic manipulation and studying the molecular pathways involved in heart disease.[8][9] Mouse models of MI, heart failure, and dilated cardiomyopathy are well-established.[9][10]
-
Rabbits (New Zealand White): Frequently used for creating models of heart failure due to their cardiovascular physiology being more similar to humans than rodents in some aspects.[11][12][13]
Experimental Disease Models
Myocardial Infarction (MI)
This model is used to study the effects of metoprolol on infarct size, cardiac remodeling, and post-MI cardiac function.[14][15] The most common method is the permanent ligation of the left anterior descending (LAD) coronary artery.[5]
Heart Failure (HF)
Heart failure models are crucial for evaluating metoprolol's ability to improve cardiac function and survival.[1] A common rabbit model involves inducing both volume and pressure overload to mimic the progression of the disease.[12]
Hypertension
Spontaneously Hypertensive Rats (SHR) are a common genetic model used to investigate the antihypertensive effects of metoprolol and its impact on end-organ damage.[7]
Data Presentation: Effects of Metoprolol in Animal Models
The following tables summarize quantitative data from studies evaluating the cardiovascular effects of metoprolol in different animal models.
Table 1: Effects of Metoprolol on Cardiac Function in a Rabbit Heart Failure Model Data extracted from a study involving a rabbit model of heart failure induced by aortic insufficiency and abdominal aorta constriction.[12]
| Parameter | Control (Sham) | Heart Failure (HF) | HF + Metoprolol |
| Ejection Fraction (%) | 72.6 ± 5.0 | 45.7 ± 3.0 | 60.2 ± 5.1 |
| RyR2 Expression (arbitrary units) | 0.203 ± 0.021 | 0.106 ± 0.007 | 0.164 ± 0.016 |
| SERCA2a/NCX Ratio | 1.96 ± 0.12 | 1.22 ± 0.23 | 1.68 ± 0.17 |
Table 2: Hemodynamic Effects of Acute Metoprolol Administration in Mice Data from a study where anesthetized mice received an intravenous injection of metoprolol (3 mg/kg).[16]
| Parameter | Baseline | After Metoprolol |
| Heart Rate (bpm) | ~425 | ~325 |
| Stroke Volume (μl) | 26 ± 4 | 20 ± 4 |
| Cardiac Output (ml/min) | ~11 | ~6.5 |
| Systemic Vascular Resistance (mmHg·min/ml) | ~7.5 | ~12.5 |
| Ejection Fraction (%) | 39 ± 9 | 26 ± 4 |
Table 3: Effects of Metoprolol on Survival and Cardiac Parameters in a Mouse Model of Dilated Cardiomyopathy (DCM) Data from a study using a knock-in mouse model of inherited DCM (TNNT2 gene mutation) treated orally with metoprolol (30 mg/kg/day).[9]
| Parameter | DCM + Vehicle | DCM + Metoprolol (30 mg/kg) |
| Median Survival (days) | 70 | 126 |
| Heart Rate (bpm) | 621 ± 14 | 511 ± 14 |
| Fractional Shortening (%) | 15.1 ± 1.0 | 22.0 ± 1.3 |
| LV End-Diastolic Diameter (mm) | 4.6 ± 0.1 | 4.2 ± 0.1 |
| LV End-Systolic Diameter (mm) | 3.9 ± 0.1 | 3.3 ± 0.1 |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats
This protocol describes the ligation of the left anterior descending (LAD) coronary artery.[5][17]
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail, sodium pentobarbital, or isoflurane)[18]
-
Mechanical ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 prolene suture
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat via intraperitoneal injection or gas inhalation.[5][18] Intubate the animal and connect it to a mechanical ventilator.
-
Thoracotomy: Make a left lateral thoracotomy incision at the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Carefully identify the LAD artery. Pass a 6-0 prolene suture under the LAD, approximately 2-3 mm from its origin.
-
Induce Ischemia: Tie a permanent knot to occlude the artery.
-
Confirmation of MI: Successful ligation is confirmed by observing the immediate blanching of the anterior wall of the left ventricle and by ST-segment elevation on the ECG.[17][18]
-
Closure: Close the chest wall in layers.
-
Post-operative Care: Administer analgesics post-operatively and monitor the animal closely during recovery.[5]
Protocol 2: Administration of this compound
Routes and Dosages:
-
Oral Administration: Metoprolol can be administered via oral gavage or mixed in drinking water. Doses in rodent studies often range from 10 mg/kg/day to 50 mg/kg/day.[9][19] In a mouse model of DCM, a beneficial dose was found to be 30 mg/kg/day.[9]
-
Intravenous (IV) Administration: For acute studies, metoprolol can be injected intravenously. A dose of 3 mg/kg has been used in mice to study acute hemodynamic effects.[16]
-
Subcutaneous (via Osmotic Minipumps): For continuous administration over several weeks, osmotic minipumps can be implanted subcutaneously. Doses ranging from 1.4 to 4.1 mg/kg/hour have been tested in mice.[19][20]
Vehicle:
-
This compound is typically dissolved in sterile saline or water for injection. For oral administration, it can be suspended in a vehicle like methylcellulose.[9]
Protocol 3: Assessment of Cardiovascular Function by Echocardiography in Mice
Echocardiography is a non-invasive method used to serially assess cardiac function and structure.[8][10][21]
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz)
-
Anesthesia system (isoflurane is commonly used)
-
Warming pad to maintain body temperature
-
ECG and respiration monitoring
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., 1-2% isoflurane). Remove the chest fur using a depilatory cream to ensure good probe contact.
-
Positioning: Place the mouse in a supine or slight left lateral decubitus position on the warming pad.
-
Image Acquisition:
-
Apply ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Obtain this view to visualize the left ventricle (LV) from the apex to the base. M-mode measurements are often taken from this view to assess wall thickness and chamber dimensions.[10]
-
Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles. This view is standard for M-mode measurements of LV dimensions.[10]
-
-
Key Parameter Measurement:
-
From M-mode: Measure LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).[21]
-
Calculated Parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100. This reflects systolic function.[21]
-
Ejection Fraction (EF %): Calculated from LV volumes, it is a primary indicator of global systolic function.
-
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves, providing information on diastolic function and cardiac output.[21]
-
Signaling Pathways and Visualizations
Metoprolol's primary mechanism is the selective blockade of β1-adrenergic receptors in cardiac cells.[3] This action counteracts the effects of catecholamines like adrenaline and noradrenaline, leading to its therapeutic effects.[4] Recent studies also suggest that metoprolol can modulate the expression of other crucial proteins, such as connexin-43 (Cx43), potentially via microRNA (miR-1) pathways, which may contribute to its cardioprotective effects post-MI.[11][13][14][22]
Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.
Caption: Experimental workflow for a rat myocardial infarction study.
Caption: Logical relationships in metoprolol's cardioprotective effects.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metoprolol - Wikipedia [en.wikipedia.org]
- 5. 2.6. Experimental Rat Model of Acute Myocardial Infarction [bio-protocol.org]
- 6. Effects of metoprolol on left ventricular function in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Metoprolol protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effects of metoprolol on cardiac function and myocyte calcium regulatory protein expressions in rabbits with experimental heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoprolol protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metoprolol protects against myocardial infarction by inhibiting miR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of Metoprolol on Periprocedural Myocardial Infarction After Percutaneous Coronary Intervention (Type 4a MI): An Inverse Probability of Treatment Weighting Analysis [frontiersin.org]
- 16. Metoprolol impairs resistance artery function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Metoprolol Fumarate for Controlled Release Studies
Introduction
Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of hypertension, angina pectoris, and heart failure.[1][2][3][4] Its relatively short biological half-life of 3 to 7 hours necessitates frequent administration to maintain therapeutic plasma concentrations.[4][5] To improve patient compliance and provide a more stable plasma concentration profile, controlled-release (CR) formulations are highly desirable.[6][7] Metoprolol is available in various salt forms, including tartrate, succinate, and fumarate.[1][8][9] While metoprolol succinate and tartrate are commonly used in commercial extended-release products, metoprolol fumarate is also a suitable candidate for CR formulations.[8][10]
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of this compound controlled-release matrix tablets. The methodologies cover formulation development using common polymers, tablet manufacturing, and essential in vitro characterization studies.
Mechanism of Action: β-1 Adrenergic Blockade
Metoprolol selectively antagonizes β-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3][5] By blocking these receptors, metoprolol inhibits the actions of catecholamines like adrenaline and noradrenaline.[3][5] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3] The downstream signaling pathway involves the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and the activity of protein kinase A (PKA).[1][11] This ultimately reduces calcium influx into cardiac cells, dampening the sympathetic drive to the heart.[1][11]
Formulation Development
The development of a controlled-release tablet for a highly water-soluble drug like metoprolol involves selecting appropriate rate-controlling polymers.[10] Hydrophilic matrix systems are a common and effective approach. Polymers like Hydroxypropyl Methylcellulose (HPMC), Eudragit, and natural gums are frequently used to control the drug release rate.[4][12] Upon contact with gastrointestinal fluid, these polymers hydrate to form a gel layer that controls drug diffusion and/or matrix erosion.
Table 1: Example Formulations of Metoprolol CR Matrix Tablets
| Ingredient (mg/tablet) | Function | Formulation F1 | Formulation F2 | Formulation F3 |
| This compound | Active Pharmaceutical Ingredient | 100 | 100 | 100 |
| HPMC K100M | Hydrophilic Matrix Former | 75 | 100 | 125 |
| Eudragit RSPO | Hydrophobic Matrix Former | 50 | 50 | 50 |
| Microcrystalline Cellulose | Diluent/Filler | 165 | 140 | 115 |
| PVP K30 | Binder | 5 | 5 | 5 |
| Magnesium Stearate | Lubricant | 3 | 3 | 3 |
| Talc | Glidant | 2 | 2 | 2 |
| Total Weight (mg) | 400 | 400 | 400 |
Note: The ratios of polymers (e.g., HPMC, Eudragit) are critical variables that must be optimized to achieve the desired release profile. The quantities are illustrative and based on typical formulation strategies described in the literature.[4][12]
Experimental Protocols
The following protocols detail the steps for manufacturing and evaluating this compound controlled-release tablets.
Protocol 1: Preparation of CR Matrix Tablets by Wet Granulation
Objective: To prepare controlled-release tablets of this compound using a wet granulation method.
Materials & Apparatus:
-
This compound
-
HPMC K100M, Eudragit RSPO, Microcrystalline Cellulose, PVP K30, Magnesium Stearate, Talc
-
Isopropyl Alcohol (IPA)
-
Sieves (#40, #8, #20)
-
Planetary Mixer
-
Tray Dryer or Fluid Bed Dryer
-
Single Station Tablet Press or Rotary Tablet Press
Procedure:
-
Sifting: Sift this compound, polymers (HPMC, Eudragit), and diluent (Microcrystalline Cellulose) through a #40 sieve.
-
Dry Mixing: Load the sifted materials into a planetary mixer and mix for 10-15 minutes to ensure uniform distribution.
-
Binder Preparation: Prepare the binder solution by dissolving PVP K30 in a sufficient quantity of Isopropyl Alcohol.
-
Granulation: Slowly add the binder solution to the dry powder mix under continuous mixing until a coherent wet mass is formed.[4][13]
-
Wet Milling: Pass the wet mass through a #8 sieve to form coarse granules.
-
Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 40-50°C until the loss on drying (LOD) is below 2%.
-
Dry Sizing: Pass the dried granules through a #20 sieve.
-
Lubrication: Add the sifted (#40 sieve) magnesium stearate and talc to the sized granules and blend for 3-5 minutes.
-
Compression: Compress the final blend into tablets using a suitable tablet press.[4][12]
Protocol 2: Evaluation of Pre-Compression Parameters
Objective: To evaluate the flow properties of the lubricated granules to ensure suitability for compression.
Procedure & Specifications:
-
Bulk Density (BD) & Tapped Density (TD): Determine by measuring the volume of a known weight of powder in a graduated cylinder before and after tapping.
-
Carr’s Index (%): Calculated as [(TD - BD) / TD] × 100.
-
Hausner Ratio: Calculated as TD / BD.
-
Angle of Repose: Determined by the fixed funnel method.
Table 2: Pre-compression Parameter Specifications
| Parameter | Acceptable Range | Flow Character |
| Carr’s Index | ≤ 10 | Excellent |
| 11 - 15 | Good | |
| 16 - 20 | Fair | |
| Hausner Ratio | 1.00 - 1.11 | Excellent |
| 1.12 - 1.18 | Good | |
| 1.19 - 1.25 | Fair | |
| Angle of Repose | < 30° | Excellent |
| 31 - 35° | Good |
Protocol 3: Evaluation of Post-Compression Parameters
Objective: To evaluate the physical properties of the compressed tablets to ensure they meet quality standards.[4]
Procedure & Specifications:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within acceptable pharmacopoeial limits.
-
Hardness: Measure the crushing strength of 6-10 tablets using a hardness tester.
-
Friability: Test a sample of tablets in a friabilator. The weight loss should typically be less than 1%.
-
Drug Content Uniformity: Assay the metoprolol content in a number of individual tablets (typically 10) to ensure uniformity.[14]
Table 3: Post-compression Parameter Specifications
| Parameter | Specification |
| Weight Variation | ± 5% of average weight |
| Hardness | 5 - 8 kg/cm ² |
| Friability | < 1.0% |
| Drug Content | 95.0% - 105.0% of label claim |
Protocol 4: In Vitro Dissolution Studies
Objective: To determine the rate and mechanism of drug release from the controlled-release tablets.
Apparatus & Conditions:
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (or a pH-gradient method starting with pH 1.2 acid buffer for 2 hours, followed by pH 6.8).[15][16][17]
-
Temperature: 37 ± 0.5°C[15]
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours.[6]
-
Analysis: Analyze the withdrawn samples for metoprolol concentration using a validated UV-Vis spectrophotometric method.[4][16]
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw 5 mL samples at the specified time points.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.[16]
-
Measure the absorbance of the filtrate and determine the concentration of metoprolol released.
Table 4: Example In Vitro Dissolution Data
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 22.5 | 18.1 | 14.3 |
| 2 | 35.2 | 28.9 | 22.5 |
| 4 | 54.8 | 46.3 | 38.4 |
| 8 | 85.1 | 75.6 | 66.7 |
| 12 | 98.9 | 92.4 | 85.2 |
| 16 | - | 99.1 | 96.5 |
| 24 | - | - | 99.8 |
Note: This data is illustrative. Higher polymer concentration (F3 > F2 > F1) generally results in a slower, more extended drug release profile.[4]
Protocol 5: Analysis of Drug Release Kinetics
Objective: To understand the mechanism of drug release by fitting the dissolution data to various mathematical models.
Procedure:
-
Fit the cumulative percent drug release vs. time data into the following kinetic models:
-
Determine the correlation coefficient (R²) for each model. The model with the highest R² is considered the best fit.
-
For the Korsmeyer-Peppas model, the release exponent 'n' provides insight into the release mechanism (e.g., n ≈ 0.45 indicates Fickian diffusion, while 0.45 < n < 0.89 suggests non-Fickian or anomalous transport).[4][17]
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 4. Design and characterization of controlled release tablet of metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoprolol - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Controlled release metoprolol formulations. A review of their pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension and ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. US9561187B1 - Sustained release metoprolol formulations - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Fabrication of Modified Release Tablet Formulation of Metoprolol Succinate using Hydroxypropyl Methylcellulose and Xanthan Gum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
- 14. jmpas.com [jmpas.com]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for High-Throughput Screening of Metoprolol Fumarate Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel analogues of Metoprolol Fumarate targeting the β1-adrenergic receptor (β1-AR). The following sections detail the biological context, recommended assays, experimental procedures, and data interpretation.
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The development of new Metoprolol analogues with improved pharmacokinetic or pharmacodynamic profiles is of significant interest. High-throughput screening provides a rapid and efficient means to evaluate large libraries of such analogues for their ability to bind to and modulate the activity of the β1-AR.
The primary molecular target of Metoprolol is the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding of its endogenous agonists, such as epinephrine and norepinephrine, the β1-AR couples to the stimulatory G-protein (Gs), activating adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade leads to increased heart rate and contractility. Metoprolol and its analogues act as competitive antagonists, blocking the effects of endogenous catecholamines. Interestingly, some β1-AR antagonists can also induce signaling by promoting the dissociation of a pre-formed complex between the receptor and phosphodiesterase 4 (PDE4), leading to a localized increase in cAMP.
This document outlines two primary HTS assays for screening Metoprolol analogues: a competitive binding assay to determine affinity for the β1-AR and a functional assay to measure the modulation of cAMP levels. A secondary assay to assess β-arrestin recruitment is also described, which can provide insights into potential biased signaling of the compounds.
Signaling Pathway of the β1-Adrenergic Receptor
The binding of an antagonist like Metoprolol or its analogues to the β1-adrenergic receptor primarily blocks the downstream signaling cascade initiated by endogenous agonists. However, antagonist binding can also have independent signaling consequences. The following diagram illustrates these pathways.
Data Presentation: In Vitro Activity of Metoprolol Analogues
The following table summarizes representative data for Metoprolol and its analogues from high-throughput screening assays. This data is illustrative and serves as a template for presenting screening results.
| Compound ID | Structure | β1-AR Binding Affinity (Ki, nM)[1] | cAMP Inhibition (IC50, nM) | β-arrestin Recruitment (EC50, nM) | β1/β2 Selectivity Ratio |
| Metoprolol | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | 18.6 | 25.4 | >10,000 | 30 |
| Analogue A | [Modification 1] | 5.2 | 8.1 | >10,000 | 50 |
| Analogue B | [Modification 2] | 25.1 | 35.8 | >10,000 | 22 |
| Analogue C | [Modification 3] | 15.8 | 20.1 | 5,230 | 35 |
| Analogue D | [Modification 4] | 150.3 | 210.5 | >10,000 | 10 |
Note: The structures of the analogues are described by their modifications relative to the Metoprolol parent structure. Ki, IC50, and EC50 values are typically determined from dose-response curves generated during the HTS campaign. The β1/β2 selectivity ratio is calculated from the ratio of binding affinities for the β2 and β1 receptors.
Experimental Workflow
The general workflow for a high-throughput screening campaign for Metoprolol analogues is depicted below. This workflow outlines the major stages from initial compound library screening to hit validation.
References
Application Note: Analysis of Metoprolol and its Impurities Using Hydrophilic Interaction Chromatography (HILIC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the separation and quantification of Metoprolol and its related impurities using Hydrophilic Interaction Chromatography (HILIC), particularly beneficial for analyzing polar and non-chromophoric impurities.
Introduction
Metoprolol is a widely used beta-blocker for treating various cardiovascular diseases.[1][2][3] During its synthesis and storage, impurities can arise, which may impact the efficacy and safety of the final drug product.[4] Some of these impurities, such as European Pharmacopoeia (EP) impurities M and N, are polar, non-chromophoric α-hydroxyamines that are poorly retained in conventional reversed-phase chromatography and are not detectable by UV.[5]
Hydrophilic Interaction Chromatography (HILIC) offers a robust solution for retaining and separating such polar compounds. This application note details a HILIC method coupled with Charged Aerosol Detection (CAD) and UV detection for the comprehensive analysis of Metoprolol and its key impurities.[4][5][6] CAD is a universal detection technique that provides a consistent response for non-volatile analytes, making it ideal for quantifying compounds lacking a UV chromophore.[4]
Experimental
Instrumentation and Columns
-
UHPLC System: A high-performance liquid chromatography system, such as the Thermo Scientific™ Vanquish™ UHPLC system, equipped with a binary pump, autosampler, and column compartment is recommended.[4]
-
Detectors:
-
Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.
-
Diode Array Detector (DAD) or UV Detector for monitoring chromophoric compounds.[4]
-
-
Columns:
Reagents and Standards
-
Solvents: Acetonitrile (ACN) and methanol (MeOH), HPLC grade.
-
Buffer: Ammonium formate.
-
Standards: Metoprolol, Metoprolol EP Impurity A, Metoprolol EP Impurity M, and Metoprolol EP Impurity N reference standards.
Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Metoprolol and each impurity in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.
Chromatographic Conditions
Two exemplary HILIC methods are presented below:
Method 1: Using Acclaim Trinity P2 Column [4][6]
| Parameter | Condition |
| Column | Thermo Scientific™ Acclaim™ Trinity™ P2 |
| Mobile Phase | Isocratic elution with a suitable mixture of acetonitrile and ammonium formate buffer. |
| Flow Rate | As required to achieve optimal separation. |
| Column Temp. | Ambient or controlled as per method development. |
| Injection Vol. | 1 µL |
| UV Detection | 280 nm |
| CAD Settings | Optimized for signal-to-noise. |
Method 2: Using Halo Penta HILIC Column [5]
| Parameter | Condition |
| Column | Halo Penta HILIC (4.6 × 150 mm, 5 μm) |
| Mobile Phase | 85% Acetonitrile and 15% Ammonium Formate Buffer (100 mM, pH 3.2) |
| Flow Rate | As required for optimal separation. |
| Column Temp. | Ambient or controlled. |
| Injection Vol. | To be optimized. |
| Detection | Charged Aerosol Detector (CAD) |
Quantitative Data
The following tables summarize the quantitative performance of the HILIC-CAD method for the analysis of Metoprolol and its impurities.
Table 1: Linearity Data for Metoprolol and Impurities using CAD and UV Detection [6]
| Compound | Detector | Coefficient of Determination (r²) |
| Metoprolol | CAD | > 0.994 |
| Impurity A | CAD | > 0.994 |
| Impurity M | CAD | > 0.994 |
| Impurity N | CAD | > 0.994 |
| Metoprolol | UV (280 nm) | > 0.994 |
| Impurity A | UV (280 nm) | > 0.994 |
Table 2: Limits of Detection (LOD) for Metoprolol and Impurities using CAD [4]
| Compound | LOD (ng on column) |
| Metoprolol | 2.5 |
| Impurity A | 2.5 |
| Impurity M | 10 |
| Impurity N | 25 |
Visualizations
HILIC Separation Mechanism
The following diagram illustrates the fundamental principle of Hydrophilic Interaction Chromatography.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Metoprolol Tartrate Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. eijppr.com [eijppr.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines, organic impurities of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metoprolol Fumarate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with metoprolol fumarate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and how does it compare to other metoprolol salts?
This compound has a moderate aqueous solubility. At 37°C, its solubility is approximately 472 mg/mL.[1] This is lower than metoprolol tartrate (3,630 mg/mL) but higher than metoprolol succinate (276 mg/mL).[1] Another source indicates that metoprolol tartrate is soluble in water at concentrations greater than 1000 mg/mL.[2]
Q2: What are the primary factors that can influence the solubility of this compound in my experiments?
Several factors can affect the solubility of this compound, including:
-
pH of the aqueous solution: The ionization state of this compound is pH-dependent, which can significantly impact its solubility.
-
Temperature: Generally, solubility increases with temperature.
-
Presence of co-solvents or excipients: The addition of other substances to the solution can either enhance or decrease solubility.
-
Polymorphism: Different crystalline forms of this compound may exhibit different solubility profiles.
Q3: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH modification is a common and effective technique to enhance the solubility of ionizable drugs like metoprolol.[3][4] Since metoprolol is a weak base, adjusting the pH of the aqueous solution can alter its degree of ionization and, consequently, its solubility. Experimenting with different buffer systems to find the optimal pH for your desired concentration is recommended.
Q4: Are there any common excipients that can be used to improve the solubility of this compound?
Yes, various excipients can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[5] For this compound, you might consider:
-
Co-solvents: Such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[3][5]
-
Surfactants: Like sodium lauryl sulfate (SLS) or polysorbates, which can increase solubility by reducing surface tension and forming micelles.[6]
-
Complexing agents: Cyclodextrins are frequently used to form inclusion complexes with drug molecules, thereby increasing their apparent solubility.[5][7]
Troubleshooting Guides
Issue 1: this compound is not dissolving at the desired concentration in my aqueous buffer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Suboptimal pH | The pH of your buffer may not be optimal for this compound solubility. Action: Prepare a series of buffers with varying pH values (e.g., from pH 1.2 to 7.4) and determine the solubility at each pH to identify the optimal range. |
| Insufficient Mixing/Agitation | The drug may not be adequately dispersed in the solvent. Action: Increase the mixing time or use a more vigorous agitation method, such as sonication, to facilitate dissolution. |
| Low Temperature | The temperature of your solution may be too low. Action: Gently warm the solution while stirring to see if solubility improves. Be mindful of the potential for degradation at elevated temperatures. |
| Approaching Saturation Limit | The desired concentration may exceed the intrinsic solubility of this compound under the current conditions. Action: Consider using a solubility-enhancing technique as outlined in the FAQs (e.g., addition of co-solvents, surfactants, or complexing agents). |
Issue 2: Precipitation of this compound is observed over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Supersaturated Solution | The initial dissolution may have created a supersaturated solution that is not stable. Action: Re-evaluate the solubility limit under your experimental conditions. It may be necessary to work at a lower concentration or incorporate stabilizing excipients. |
| Change in pH or Temperature | Fluctuations in the experimental environment can lead to precipitation. Action: Ensure that the pH and temperature of your solution are maintained at a constant level. |
| Common Ion Effect | If your buffer contains ions that are also present in the metoprolol salt (fumarate), it could decrease solubility. Action: Try using a different buffer system that does not share a common ion. |
| Polymorphic Transformation | The dissolved form may be converting to a less soluble polymorphic form over time. Action: Characterize the solid form of the precipitate using techniques like X-ray powder diffraction (XRPD) to investigate potential polymorphism. |
Quantitative Data Summary
Table 1: Aqueous Solubility of Metoprolol Salts at 37°C
| Metoprolol Salt | Aqueous Solubility (mg/mL) | Reference |
| Metoprolol Tartrate | 3,630 | [1] |
| This compound | 472 | [1] |
| Metoprolol Succinate | 276 | [1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.
-
Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase or buffer.
-
Analyze the concentration of metoprolol in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Repeat the experiment in triplicate to ensure reproducibility.
Protocol 2: Standard Dissolution Test for Metoprolol Tablets
This protocol describes a standard dissolution test for metoprolol tablets, which can be adapted to assess the dissolution of different formulations.
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
HPLC or UV-Vis spectrophotometer for analysis
Dissolution Medium:
-
900 mL of pH 6.8 phosphate buffer, deaerated.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place one this compound tablet in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 100 rpm).[8][9][10]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[8][11]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of metoprolol in the filtered samples using a validated analytical method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.
Caption: Experimental workflow for enhancing this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. ijmsdr.org [ijmsdr.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INFLUENCE OF SPLITTING ON DISSOLUTION PROPERTIES OF METOPROLOL TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Quality Control and Testing Evaluation of Various Metoprolol Tartrate (50 mg) Tablets Available in Iraq Market [jmchemsci.com]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing HPLC for Metoprolol Fumarate Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing High-Performance Liquid Chromatography (HPLC) parameters for Metoprolol Fumarate impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Metoprolol that I should be looking for?
A1: Several impurities for Metoprolol are recognized by pharmacopeias, with some of the key ones being Impurity A, Impurity B, Impurity C, Impurity E, Impurity F, Impurity G, Impurity H, Impurity J, Impurity M, Impurity N, and Impurity O.[1] It is crucial to have certified reference standards for these impurities for accurate identification and quantification during your HPLC analysis.[1]
Q2: Which type of HPLC column is most suitable for Metoprolol impurity profiling?
A2: The choice of column depends on the specific impurities you are targeting.
-
Reversed-Phase (RP) C18 columns are widely used and effective for separating Metoprolol and its chromophoric impurities.[2][3][4] Columns like the ACE 5 C18 (250 mm x 4.6 mm, 5µm) and Agilent Poroshell 120 EC-C18 have been successfully used.[2][5]
-
Hydrophilic Interaction Chromatography (HILIC) columns are particularly useful for separating non-aromatic and more polar impurities, such as Impurities M and N, which may not be well-retained on traditional C18 columns.[6][7][8] A mixed-mode column like the Acclaim™ Trinity™ P2, which has HILIC, anion-exchange, and cation-exchange properties, has been shown to be effective.[6][7]
Q3: What are the recommended mobile phase compositions?
A3: Mobile phase selection is critical for achieving good separation.
-
For Reversed-Phase methods: A gradient elution using a mixture of an aqueous buffer (e.g., pH 2.5 buffer, 10 mM KH2PO4 at pH 2.75, or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is common.[2][4][5] For example, one method uses a gradient with mobile phase A consisting of a pH 2.5 buffer and methanol (95:5 v/v) and mobile phase B consisting of methanol and acetonitrile (55:45 v/v).[2]
-
For HILIC methods: An isocratic mobile phase with a high organic content is typically used. For instance, a mobile phase of ammonium formate buffer and acetonitrile can be optimized for the separation of polar impurities.[6][7][8]
Q4: What is the optimal detection wavelength for Metoprolol and its impurities?
A4: A UV detector set at 225 nm or 223 nm is frequently used for the analysis of Metoprolol and its chromophoric impurities.[2][4][9] Some methods also use detection at 235 nm or 224 nm .[3][10] For impurities that lack a UV chromophore (like Impurities M and N), a universal detector such as a Charged Aerosol Detector (CAD) is necessary for detection and quantification.[6][7][8]
Troubleshooting Guide
Issue 1: Poor resolution between Metoprolol and an impurity peak.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: Adjust the ratio of the organic modifier to the aqueous buffer. In reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve the resolution of early eluting peaks. For gradient methods, optimizing the gradient slope can effectively separate closely eluting compounds.
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase.
-
Solution: The pH of the mobile phase buffer should be at least 2 units away from the pKa of the analytes to ensure consistent ionization and peak shape. For Metoprolol, a slightly acidic pH (e.g., 2.5-3.5) is often used to ensure it is in its protonated form, leading to better retention and peak shape on a C18 column.
-
-
Possible Cause 3: Column is not suitable.
Issue 2: Peak tailing for the Metoprolol peak.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Metoprolol is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using a low pH mobile phase (e.g., pH 3) can suppress the ionization of silanol groups. Also, ensure a high-quality, end-capped column is being used.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
-
Issue 3: I cannot detect certain impurities (e.g., Impurity M and N).
-
Possible Cause: Inappropriate detector.
-
Solution: Impurities M and N are non-aromatic and do not have a UV chromophore, making them invisible to a UV detector.[6][7] You must use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect these impurities. The use of a CAD has been demonstrated to be effective for the quantification of these non-chromophoric impurities.[6][7][8]
-
Issue 4: Baseline noise or drift.
-
Possible Cause 1: Contaminated mobile phase.
-
Solution: Always use HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase through a 0.45 µm filter before use.[2] In gradient elution, impurities in the mobile phase can accumulate on the column and elute as the solvent strength increases, causing baseline issues.
-
-
Possible Cause 2: Detector lamp is failing.
-
Solution: Check the detector's diagnostic parameters. A decrease in lamp energy or an increase in noise may indicate that the lamp needs to be replaced.
-
Data Presentation
Table 1: Example HPLC Parameters for Metoprolol Impurity Profiling (Reversed-Phase)
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Column | ACE 5 C18 (250 mm x 4.6 mm, 5µm) | YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm) | Agilent Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 95:5 v/v of pH 2.5 buffer and methanol | Buffer solution 2 | 10 mM KH2PO4 (pH 2.75) |
| Mobile Phase B | 55:45 v/v methanol and acetonitrile | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic (60:40 v/v Mobile Phase A:B) | Isocratic (30:70 v/v Mobile Phase A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.6 mL/min |
| Column Temp. | 30°C | 25°C | 22°C |
| Detection | UV at 225 nm | UV at 235 nm | UV at 225 nm |
| Run Time | 60 minutes | 30-40 minutes | < 10 minutes |
Table 2: Example HPLC Parameters for Metoprolol Impurity Profiling (HILIC)
| Parameter | Method 4[6][7] |
| Column | Acclaim™ Trinity™ P2 (mixed-mode HILIC) |
| Mobile Phase | Isocratic mixture of ammonium formate buffer and acetonitrile |
| Detection | UV and Charged Aerosol Detector (CAD) |
| Target Analytes | Metoprolol and Impurities A, M, and N |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Chromophoric Impurities
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by mixing a pH 2.5 buffer and methanol in a 95:5 (v/v) ratio. Filter through a 0.45 µm membrane filter.
-
Prepare Mobile Phase B by mixing methanol and acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases).
-
Prepare individual stock solutions of known impurity reference standards in the same diluent.
-
Prepare a working standard solution containing Metoprolol and all relevant impurities at a known concentration.
-
Prepare the test sample by dissolving the drug substance or product in the diluent to a final concentration similar to the working standard. Filter the sample solution through a 0.45 µm PVDF filter.[2]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column (e.g., ACE 5 C18, 250 mm x 4.6 mm, 5µm).
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 225 nm.
-
Program a gradient elution profile as required for the separation.
-
-
Analysis:
-
Inject a blank (diluent), followed by the working standard solution, and then the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Metoprolol Impurities | 51384-51-1 Certified Reference Substance [alfaomegapharma.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Metoprolol Fumarate Degradation in Stability Studies
Welcome to the technical support center for troubleshooting metoprolol fumarate degradation in stability studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My stability samples are showing significant degradation of this compound, especially under basic and oxidative stress conditions. What are the likely degradation pathways?
A: this compound is known to be susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions.[1][2] The primary degradation pathways involve modifications to the ether linkage and the secondary amine.
-
Hydrolytic Degradation: Under acidic and basic conditions, the ether linkage in the metoprolol molecule can be cleaved. Basic conditions, in particular, have been shown to cause significant degradation.[3]
-
Oxidative Degradation: Oxidation can lead to the formation of various degradation products, including those resulting from hydroxylation of the aromatic ring and N-dealkylation.[4] One notable degradation product formed through a radical-initiated oxidation pathway is 3-isopropylamino-1,2-propanediol.[5]
To confirm the degradation pathway, it is recommended to perform forced degradation studies under controlled conditions and use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify the resulting degradants.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.net [ddtjournal.net]
- 4. ClinPGx [clinpgx.org]
- 5. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Metoprolol Fumarate synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of Metoprolol Fumarate. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a three-step process:
-
Epoxide Formation: Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form the intermediate epoxide, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene.[1][2]
-
Amination: Ring-opening of the epoxide with isopropylamine to form Metoprolol base.[1][2]
-
Salt Formation: Reaction of the Metoprolol base with fumaric acid to yield this compound.
Q2: What are the critical parameters affecting the yield and purity of the final product?
A2: Several parameters are crucial for optimizing the synthesis:
-
Reaction Temperature: Temperature control is vital in all steps. Higher temperatures can increase reaction rates but may also lead to the formation of impurities.[3]
-
Molar Ratios of Reactants: The stoichiometry of the reactants, particularly the ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin and the epoxide to isopropylamine, significantly impacts the reaction's efficiency and impurity profile.[1]
-
pH Control: Maintaining the correct pH during the work-up of the epoxide formation step is essential for the purity of the intermediate.[1]
-
Solvent Selection: The choice of solvent is critical for both the reaction and the final crystallization step, affecting yield, purity, and crystal form.
Q3: What are the common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities can arise from side reactions or unreacted starting materials. A significant impurity can be the diamine formed by the reaction of two molecules of the epoxide with one molecule of isopropylamine. To minimize impurity formation:
-
Avoid excessive temperatures during the reaction.[3]
-
Optimize the molar ratio of reactants to ensure complete conversion of the limiting reagent.[1]
-
Careful control of the reaction conditions during the epoxide ring-opening step is crucial.
-
Thorough purification of the Metoprolol base before salt formation is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Epoxide Formation Step | Incomplete reaction of 4-(2-methoxyethyl)phenol. | - Ensure the molar ratio of epichlorohydrin to the phenol is optimized (a slight excess of epichlorohydrin is common).- Verify the reaction temperature is within the optimal range (e.g., 40-45°C).- Check the purity and activity of the base used. |
| Low Yield in Amination Step | Incomplete reaction of the epoxide. | - Use a sufficient excess of isopropylamine.- Ensure the reaction temperature is appropriate to drive the reaction to completion without generating excessive byproducts. |
| High Impurity Levels in Metoprolol Base | Formation of byproducts due to high reaction temperatures or incorrect stoichiometry. | - Maintain strict temperature control, especially during the addition of reagents.- Optimize the molar ratios of reactants.- Purify the crude Metoprolol base by recrystallization or column chromatography before proceeding to the salt formation step. |
| Poor Crystal Quality of this compound | Improper solvent system or cooling rate during crystallization. | - Screen different solvent systems for crystallization (e.g., isopropanol, ethanol, acetone-water mixtures).- Control the cooling rate during crystallization; slow cooling generally yields better crystals.- Ensure the Metoprolol base is of high purity before salt formation. |
| Final Product Fails Purity Specifications | Presence of residual solvents or starting materials. | - Ensure adequate drying of the final product under vacuum.- Confirm the purity of the Metoprolol base using techniques like HPLC before salt formation.- Recrystallize the final product from a suitable solvent. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
Step 1: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (Epoxide Intermediate)
-
To a stirred solution of 4-(2-methoxyethyl)phenol in a suitable organic solvent (e.g., toluene), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).
-
Heat the mixture to 40-45°C.
-
Slowly add epichlorohydrin (1.1 to 1.4 molar equivalents) to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and wash the organic layer with water. Adjust the pH of the aqueous washings to 7-8 to ensure high purity of the epoxide.[1]
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude epoxide. The purity of the epoxide at this stage should be high (typically 97-99%) to proceed to the next step.[1]
Step 2: Synthesis of Metoprolol Base
-
Dissolve the crude epoxide in a suitable solvent such as isopropyl alcohol.
-
Add a significant excess of isopropylamine (e.g., 5-6 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., toluene) and wash with water to remove any remaining isopropylamine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Metoprolol base.
Step 3: Synthesis and Purification of this compound
-
Dissolve the crude Metoprolol base in a suitable solvent (e.g., isopropanol or ethanol).
-
In a separate flask, dissolve fumaric acid (0.5 molar equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the fumaric acid solution to the Metoprolol base solution with stirring.
-
The this compound salt will precipitate out of the solution. The mixture may be heated to ensure complete reaction and then cooled slowly to promote crystallization.
-
Filter the precipitated solid and wash with a small amount of cold solvent.
-
Dry the solid under vacuum at an appropriate temperature to obtain this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent system.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity of Metoprolol Succinate (for reference)
| Parameter | Condition 1 | Condition 2 | Yield (%) | Purity (%) |
| Epoxide: Isopropylamine Molar Ratio | 1:5 | 1:5.25 | 85 | >99 |
| Reaction Temperature (Amination) | 25°C | 30°C | 88-89 | >99 |
| Salt Formation Solvent | Acetone | Methanol (recrystallization) | 72-75 | >99.8 |
Note: This data is for Metoprolol Succinate and serves as a reference for understanding the impact of reaction parameters. Optimal conditions for this compound may vary.[1]
Visualizations
Caption: Synthetic pathway of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Enhancing the Resolution of Metoprolol Fumarate Enantiomers
Welcome to the technical support center for the chiral resolution of Metoprolol Fumarate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems and provides systematic solutions to enhance the resolution of this compound enantiomers.
Question: Why am I observing poor or no resolution of Metoprolol enantiomers?
Answer:
Poor or no resolution is a frequent challenge. Several factors in your chromatographic or electrophoretic system could be the cause. Consider the following troubleshooting steps:
-
Chiral Stationary Phase (CSP) or Chiral Selector Selection: The choice of the chiral selector is paramount. For Metoprolol, polysaccharide-based CSPs like Chiralcel OD and Chiralpak AD, as well as macrocyclic antibiotic phases like Chirobiotic T, have proven effective.[1][2][3] If you are using a different type of CSP, it may not have the necessary enantioselective recognition for Metoprolol. In capillary electrophoresis (CE), cyclodextrins and their derivatives, such as carboxymethyl-beta-cyclodextrin (CM-β-CD), are commonly used as chiral selectors.[4][5]
-
Mobile Phase Composition (for HPLC/SFC):
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, isopropanol, acetonitrile) significantly impact resolution. For instance, in supercritical fluid chromatography (SFC), a mobile phase of carbon dioxide with a methanol co-solvent is often used.[6][7]
-
Additives: Acidic or basic additives can improve peak shape and resolution. For example, adding a small percentage of isopropyl amine or trifluoroacetic acid to the mobile phase can enhance separation.[7]
-
pH of Aqueous Phase (for RP-HPLC): When using a reversed-phase method with a chiral mobile phase additive, the pH of the aqueous portion of the mobile phase is critical. For Metoprolol, a pH of around 3.1 has been shown to be effective when using methyl-β-cyclodextrin.[8]
-
-
Buffer Composition (for CE): In capillary electrophoresis, the pH and concentration of the running buffer are crucial. For Metoprolol enantiomer separation using CM-β-CD, a 100-mM acetate buffer at pH 4.0 has been successfully employed.[4]
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. An increase in temperature may decrease retention times but could either increase or decrease resolution depending on the specific CSP and analyte interaction.[7] It is advisable to screen a range of temperatures (e.g., 25-45 °C) to find the optimal condition.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution. A lower flow rate generally allows for better mass transfer and can lead to improved resolution, although at the cost of longer analysis times.
Question: How can I improve the peak shape of my Metoprolol enantiomers?
Answer:
Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Here are some strategies to improve it:
-
Mobile Phase Additives: As mentioned, the addition of small amounts of acids (e.g., acetic acid, formic acid) or bases (e.g., triethylamine, diethylamine) to the mobile phase can significantly improve the peak shape of basic compounds like Metoprolol by minimizing interactions with residual silanols on the stationary phase.[9]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting the sample in a stronger solvent can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: If the peak shape deteriorates over time, your column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.
Question: My resolution is inconsistent between runs. What could be the cause?
Answer:
Inconsistent results often point to a lack of system equilibration or changes in experimental conditions.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly important when using mobile phases with additives.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times and resolution.[7]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to variable results.
-
Sample Stability: Metoprolol may degrade under certain conditions. Ensure your samples are stored properly and analyze them within a reasonable timeframe.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for resolving this compound enantiomers?
A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC)[1][2][8], Supercritical Fluid Chromatography (SFC)[6][7], and Capillary Electrophoresis (CE).[4][10] Each method has its advantages, with HPLC being widely available, SFC offering faster separations with lower organic solvent consumption, and CE providing high efficiency for small sample volumes.
Q2: Which chiral stationary phases (CSPs) are recommended for HPLC and SFC separation of Metoprolol enantiomers?
A2: Polysaccharide-based CSPs are highly successful. Specifically, cellulose-based columns like Chiralcel OD and amylose-based columns like Chiralpak AD and Chiralpak IG are frequently reported to provide good resolution for Metoprolol and its metabolites.[1][7][11] Macrocyclic antibiotic phases such as Chirobiotic T have also been used effectively.[3]
Q3: Can I resolve Metoprolol enantiomers on a standard achiral column?
A3: Yes, it is possible using a chiral mobile phase additive. A common approach is to add a cyclodextrin derivative, such as methyl-β-cyclodextrin (M-β-CD), to the mobile phase of a reversed-phase C18 column.[8] This method can be a cost-effective alternative to purchasing a dedicated chiral column. Another approach is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[12]
Q4: What are typical resolution (Rs) and separation factor (α) values I should aim for?
A4: For good quantification, a resolution (Rs) value of greater than 1.5 is generally desired, indicating baseline separation. Separation factors (α) greater than 1.1 are typically indicative of successful enantioseparation. Under optimized conditions, it is possible to achieve Rs values greater than 3.0 and α values greater than 1.5 for Metoprolol enantiomers.[7]
Q5: What detection methods are suitable for Metoprolol enantiomers?
A5: UV detection is commonly used, with the maximum absorption for Metoprolol around 274 nm.[8] For higher sensitivity and selectivity, especially for samples from biological matrices, fluorescence detection (excitation at ~275 nm, emission at ~315 nm) and mass spectrometry (MS) are employed.[2][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the resolution of Metoprolol enantiomers.
Table 1: HPLC Methods for Metoprolol Enantiomer Resolution
| Chiral Stationary Phase/Additive | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Separation Factor (α) | Reference |
| Macherey Nagel C18 with M-β-CD | Aqueous solution (1.5g/L M-β-CD, pH 3.1) : Methanol (86:14 v/v) | 0.5 | UV (274 nm) | 4.1 | N/A | [8] |
| Chiralcel OD | N/A | N/A | N/A | High | High | [1] |
| Chirobiotic V | Methanol : Acetic Acid : Triethylamine (100:0.20:0.15 v/v/v) | 0.5 | UV (230 nm) | Good | N/A | [9] |
| Cellulose-tris(3,5-dimethylphenylcarbamate) | N/A | N/A | Fluorescence (Ex: 275 nm, Em: 315 nm) | 3.08 | N/A | [2] |
Table 2: SFC Methods for Metoprolol Enantiomer Resolution
| Chiral Stationary Phase | Mobile Phase | Back Pressure (bar) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak® IB-3 | CO2 with 18% Methanol containing 0.5% (v/v) TFA and NH3 (2:1 molar ratio) | N/A | N/A | >1.5 | N/A | [6] |
| Chiralpak® IG | CO2 and 0.1% Isopropyl amine in Isopropanol:Methanol (50:50 v/v) (75:25 v/v) | 100-150 | 25-45 | >3.0 | >1.5 | [7] |
Table 3: Capillary Electrophoresis Methods for Metoprolol Enantiomer Resolution
| Chiral Selector | Buffer | Comments | Reference |
| Carboxymethyl-beta-cyclodextrin (CM-β-CD) | 100-mM acetate buffer (pH 4.0) containing 5% 2-propanol and 10 mM CM-β-CD | Optimum separation of metoprolol enantiomers and its acidic metabolite. | [4] |
| Clarithromycin | N/A | Used as a chiral selector for CE analysis. | [10] |
Experimental Protocols
Protocol 1: RP-HPLC with Chiral Mobile Phase Additive
This protocol is based on the method described for separating Metoprolol enantiomers on a C18 column.[8]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Macherey Nagel C18 (250 mm × 4.6 mm, 5.0 µm).
-
-
Mobile Phase Preparation:
-
Aqueous Phase: Dissolve 1.5 g of methyl-β-cyclodextrin (M-β-CD) in 1 L of HPLC grade water. Add 3.3 mL of triethylamine and adjust the pH to 3.1 using glacial acetic acid.
-
Mobile Phase: Mix the aqueous phase and methanol in a volumetric ratio of 86:14 (v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min.
-
Detection wavelength: 274 nm.
-
Column temperature: Room temperature.
-
Injection volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phase
This protocol is a general guide based on successful SFC separations of Metoprolol.[7]
-
Chromatographic System:
-
SFC system with a UV or MS detector.
-
Column: Chiralpak® IG.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Mix isopropanol and methanol (50:50, v/v) containing 0.1% isopropyl amine.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: 75% A and 25% B.
-
Flow rate: 2-4 mL/min (typical for SFC).
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the co-solvent to an appropriate concentration.
-
Visualizations
Caption: HPLC workflow for Metoprolol enantiomer resolution.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
- 1. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of metoprolol enantiomers in human serum by liquid chromatography on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective determination of metoprolol and major metabolites in human urine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid chiral separation of atenolol, metoprolol, propranolol and the zwitterionic metoprolol acid using supercritical fluid chromatography-tandem mass spectrometry - Application to wetland microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling metoprolol enantiomers in urine of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid chiral separation of metoprolol in plasma--application to the pharmacokinetics/pharmacodynamics of metoprolol enantiomers in the conscious goat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Metoprolol Fumarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of metoprolol fumarate. The aim is to offer practical advice on preventing and controlling polymorphism during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit polymorphism?
Based on available literature, this compound has been characterized as a single crystalline form.[1][2] It is known to exhibit anisotropic thermal expansion and slow recrystallization from its melt.[2] While polymorphism is well-documented for other forms of metoprolol, such as the succinate salt and the free base,[1][3] the existence of multiple polymorphs of this compound under typical processing conditions has not been reported. However, it is crucial to control crystallization conditions to ensure the consistent formation of the known stable form.
Q2: What are the key factors influencing the crystalline form of this compound?
The final crystalline form of any active pharmaceutical ingredient (API) is influenced by a variety of factors. For this compound, the following should be carefully controlled:
-
Solvent System: The choice of solvent and the presence of co-solvents can significantly impact nucleation and crystal growth.
-
Supersaturation: The level of supersaturation, which is a driving force for crystallization, can be controlled by temperature, solvent composition (anti-solvent addition), and concentration.
-
Temperature and Cooling Rate: The temperature profile during crystallization, including the rate of cooling, can determine whether the process is under thermodynamic or kinetic control.
-
Seeding: The presence of seed crystals of the desired form can direct the crystallization towards that form, bypassing the kinetic barrier for nucleation of other forms.
-
Impurities: The presence of impurities can inhibit or promote the nucleation of specific polymorphs, or even lead to the formation of new solid forms.
Q3: Which analytical techniques are recommended for characterizing the solid form of this compound?
A combination of analytical techniques is essential for a comprehensive solid-state characterization of this compound:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form and assessing phase purity.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point, enthalpy of fusion, and to detect any solid-solid phase transitions.[1][2][4]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and to identify the presence of solvates or hydrates.[4]
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the molecular structure and intermolecular interactions within the crystal lattice, helping to differentiate between polymorphs.
-
Microscopy: Techniques like polarized light microscopy (PLM) and scanning electron microscopy (SEM) can be used to observe crystal habit and morphology.
Troubleshooting Guide
Problem 1: Inconsistent Crystalline Form in Different Batches
| Potential Cause | Troubleshooting Steps |
| Variation in Solvent Purity or Composition | Ensure consistent quality and composition of the solvent system for each crystallization experiment. Use high-purity solvents and accurately measure solvent ratios. |
| Inconsistent Cooling Rate | Implement a controlled and reproducible cooling profile. Use a programmable cooling bath or reactor to maintain a consistent cooling rate across all batches. |
| Presence of Undetected Impurities | Analyze the starting material and solvents for impurities. Even trace amounts of impurities can influence the crystallization outcome. |
| Uncontrolled Nucleation | Introduce seeding with crystals of the desired form to control the nucleation process. |
Problem 2: Formation of an Amorphous Solid or Oil
| Potential Cause | Troubleshooting Steps |
| Rapid Cooling (Crash Cooling) | Decrease the cooling rate to allow sufficient time for molecular ordering and crystal growth. A slower cooling rate favors the formation of the thermodynamically stable form. |
| High Supersaturation | Reduce the initial concentration of this compound in the solution or decrease the amount of anti-solvent added to lower the supersaturation level. |
| Solvent Effects | The chosen solvent may not be optimal for crystallization. Experiment with different solvent systems. The solubility of metoprolol succinate, a related salt, is highest in methanol, followed by ethanol, n-butanol, n-propanol, isopropanol, acetone, and ethyl acetate.[5] This can be a starting point for solvent screening for this compound. |
| Slow Recrystallization from Melt | This compound is known to be slow to recrystallize from the melt.[2] If using a melt crystallization process, allow for an extended holding time at a temperature below the melting point to facilitate nucleation and growth. Seeding the melt can also be beneficial. |
Problem 3: Unexpected XRPD Pattern
| Potential Cause | Troubleshooting Steps |
| Formation of a Solvate or Hydrate | If the crystallization was performed in the presence of a solvent that can be incorporated into the crystal lattice, or if the material was exposed to humidity, a solvate or hydrate may have formed. Use TGA to check for the presence of solvent. |
| Presence of a New Polymorph | While not previously reported for this compound, the appearance of a new XRPD pattern could indicate the discovery of a new polymorph. A full characterization using multiple analytical techniques would be required to confirm this. |
| Contamination | Ensure that the sample is pure and has not been contaminated with other materials. |
Quantitative Data
Table 1: Solubility of Metoprolol Succinate in Various Solvents at Different Temperatures [5]
| Temperature (K) | Methanol (mole fraction) | Ethanol (mole fraction) | n-Propanol (mole fraction) | Isopropanol (mole fraction) | n-Butanol (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) |
| 278.15 | 0.0458 | 0.0121 | 0.0049 | 0.0038 | 0.0053 | 0.0012 | 0.0006 |
| 283.15 | 0.0573 | 0.0152 | 0.0062 | 0.0048 | 0.0067 | 0.0015 | 0.0008 |
| 288.15 | 0.0711 | 0.0189 | 0.0078 | 0.0061 | 0.0085 | 0.0019 | 0.0010 |
| 293.15 | 0.0879 | 0.0234 | 0.0098 | 0.0077 | 0.0107 | 0.0024 | 0.0013 |
| 298.15 | 0.1083 | 0.0288 | 0.0123 | 0.0097 | 0.0134 | 0.0030 | 0.0016 |
| 303.15 | 0.1329 | 0.0354 | 0.0153 | 0.0122 | 0.0168 | 0.0037 | 0.0020 |
| 308.15 | 0.1625 | 0.0434 | 0.0189 | 0.0152 | 0.0210 | 0.0046 | 0.0025 |
| 313.15 | 0.1980 | 0.0531 | 0.0233 | 0.0189 | 0.0261 | 0.0057 | 0.0031 |
| 318.15 | 0.2390 | 0.0648 | 0.0286 | 0.0234 | 0.0324 | 0.0071 | 0.0039 |
Table 2: Thermal Properties of Metoprolol and its Salts
| Compound | Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
| Metoprolol Base | Form I | 51.1 ± 0.2 | - | [3] |
| Metoprolol Base | Form II | 36.3 ± 0.2 | - | [3] |
| Metoprolol Succinate | - | 137.0 ± 0.4 | 121.3 ± 0.1 | [5] |
| Metoprolol Tartrate | - | ~120 | - | [6] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution.
-
Filtration: Filter the hot solution through a pre-heated filter to remove any particulate matter.
-
Controlled Cooling: Cool the solution to the desired crystallization temperature (e.g., 5-10°C) at a slow, controlled rate (e.g., 0.1-0.5°C/min).
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small amount (0.1-1% w/w) of seed crystals of the desired crystalline form of this compound.
-
Maturation: Stir the resulting slurry at the crystallization temperature for a defined period (e.g., 2-4 hours) to allow for crystal growth and to ensure the transformation to the stable form is complete.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve this compound in a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a pre-determined volume of an "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution with stirring. The rate of addition should be controlled to manage the rate of supersaturation generation.
-
Seeding (Optional): Seeding can be performed just before or during the initial stages of anti-solvent addition.
-
Maturation: Stir the slurry for a period to allow for crystal growth and equilibration.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Controlled Cooling Crystallization protocol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metoprolol: solid forms of a top selling antihypertensive - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC and Alternative Methods for Metoprolol Fumarate Analysis
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a detailed comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Metoprolol Fumarate with alternative analytical techniques, supported by experimental data and detailed protocols. The focus is on the validation parameters that underscore the reliability and robustness of each method in stability testing.
Metoprolol, a widely used beta-blocker for treating cardiovascular conditions, requires rigorous analytical monitoring to ensure its efficacy and safety throughout its shelf life.[1] Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high resolution and sensitivity.[3] However, other methods such as UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed. This guide will delve into the validation of a stability-indicating HPLC method and compare its performance with these alternatives.
Comparison of Analytical Methods
The choice of an analytical method for stability studies depends on various factors, including specificity, sensitivity, accuracy, precision, and the nature of the drug substance and its potential degradants. The following table summarizes the key performance characteristics of HPLC, UV-Visible Spectrophotometry, and HPTLC for the analysis of this compound.
| Parameter | HPLC | UV-Visible Spectrophotometry | HPTLC |
| Specificity | High (Excellent separation of degradants) | Low (Interference from excipients and degradants with similar UV absorption) | Moderate to High (Good separation, but lower resolution than HPLC) |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL level) | Moderate (µg/mL level) | Moderate (ng/spot to µ g/spot level) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Application | Stability studies, impurity profiling, routine QC | Routine QC (for pure substance), dissolution testing | Stability studies, routine QC, impurity profiling |
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential for resolving this compound from its degradation products. The following protocol is a representative example based on published methods.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a specific ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 223 nm or 274 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.[2]
-
Acid Hydrolysis: The drug substance is treated with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: The drug substance is treated with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂).[2]
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: The drug substance is exposed to UV and visible light.
Alternative Method: UV-Visible Spectrophotometry
This method is simpler and faster than HPLC but lacks the specificity to separate the parent drug from its degradation products. It is often used for the assay of the bulk drug or in simple formulations where interference is minimal.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound are prepared in a suitable solvent (e.g., methanol or 0.1N HCl).
-
Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution over a UV range (typically 200-400 nm). For Metoprolol, the λmax is often around 223 nm or 274 nm.[2]
-
Calibration Curve: The absorbance of the standard solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers better separation capabilities than UV spectrophotometry and can be used as a stability-indicating method. It is a planar chromatographic technique that is often faster and more cost-effective for analyzing multiple samples simultaneously.
Methodology:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]
-
Mobile Phase: A suitable solvent system is selected to achieve good separation between Metoprolol and its degradation products (e.g., a mixture of toluene, ethyl acetate, methanol, and formic acid).[5]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: The separated bands are visualized under UV light, and the densitometric analysis is performed at a specific wavelength to quantify the spots. The Rf value for Metoprolol is used for identification.[4]
Method Validation Data
The following tables summarize the validation parameters for the stability-indicating HPLC method for this compound, providing a clear comparison of its performance.
HPLC Method Validation
| Validation Parameter | Specification | Typical Results |
| Linearity (Concentration Range) | R² > 0.999 | 5-30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
| Specificity | No interference from placebo or degradation products at the retention time of Metoprolol | Well-resolved peaks for Metoprolol and degradants |
| Robustness | %RSD ≤ 2.0% after deliberate variations in method parameters | The method is robust to small changes in mobile phase composition, pH, and flow rate. |
Forced Degradation Study Results (HPLC)
| Stress Condition | % Degradation of Metoprolol | Observations |
| Acid Hydrolysis (0.1N HCl) | 5-15% | One major degradation product observed. |
| Base Hydrolysis (0.1N NaOH) | 10-25% | Multiple degradation products observed. |
| Oxidative (30% H₂O₂) | 5-20% | One major degradation product observed. |
| Thermal (80°C) | 2-10% | Minor degradation observed. |
| Photolytic (UV/Vis light) | < 5% | The drug is relatively stable to light. |
Visualizing the Workflow
To better understand the logical flow of the stability-indicating HPLC method validation process, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC method development and validation.
Caption: Workflow for forced degradation studies.
Conclusion
The stability-indicating HPLC method stands out as the most suitable technique for the comprehensive stability testing of this compound. Its high specificity allows for the accurate quantification of the drug in the presence of its degradation products, which is a critical requirement for ensuring the safety and efficacy of the pharmaceutical product. While UV-Visible Spectrophotometry and HPTLC offer simpler and faster alternatives for certain applications, they do not provide the same level of resolution and specificity as HPLC, particularly for complex stability samples. The validation data presented in this guide demonstrates that a well-developed HPLC method is linear, accurate, precise, and robust, making it the gold standard for stability-indicating assays in the pharmaceutical industry.
References
A Comparative Analysis of Metoprolol Salt Forms: Fumarate vs. Succinate
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a cardioselective β1-adrenergic receptor blocker, is a cornerstone in the management of cardiovascular diseases. It is available in various salt forms, with metoprolol succinate and metoprolol fumarate being two notable extended-release formulations. This guide provides an objective, data-driven comparison of these two salt forms to inform research, drug development, and clinical application.
Physicochemical Properties
The fundamental difference between this compound and metoprolol succinate lies in the acid used to form the salt, which influences their physicochemical properties such as molecular weight and crystal structure. These differences can impact formulation strategies and drug release characteristics.
| Property | This compound | Metoprolol Succinate |
| Molecular Formula | C34H54N2O10[1] | (C15H25NO3)2 · C4H6O4 |
| Molecular Weight | 650.8 g/mol [1] | 652.8 g/mol [2] |
| Chemical Structure | The fumarate salt of metoprolol.[1] | The succinate salt of metoprolol.[2] |
| Crystal Structure | Anisotropic thermal expansion/contraction upon temperature variation.[3] | Anisotropic thermal expansion/contraction upon temperature variation.[3] |
| Solubility | Data not readily available in direct comparison. | Freely soluble in water; soluble in methanol.[2] |
Pharmacokinetics: A Tale of Two Extended-Release Formulations
Both this compound and metoprolol succinate are utilized in extended-release oral dosage forms designed for once-daily administration. A direct comparative study provides valuable insights into their in vivo performance.
A study evaluated the steady-state bioavailability of a multiple-unit extended-release metoprolol succinate formulation (CR/ZOK) and a single-unit osmotic delivery system of this compound (OROS).[4]
Experimental Protocol: Bioavailability Study[4]
-
Study Design: Crossover study.
-
Subjects: 18 healthy male volunteers.
-
Treatments:
-
Metoprolol Succinate (CR/ZOK): 95 mg
-
This compound (OROS): 95 mg
-
Immediate-release Metoprolol Tartrate: 100 mg (for comparison)
-
-
Administration: Multiple once-daily doses.
-
Data Collection: Plasma concentrations were measured over two consecutive 24-hour dosing intervals at steady state (days 6 and 7).
-
Pharmacokinetic Parameters Analyzed:
-
Cmax (Maximum plasma concentration)
-
AUC (Area under the plasma concentration-time curve)
-
Trough concentrations
-
Mean residence time
-
Data Presentation: Pharmacokinetic Parameters[4]
| Parameter | This compound (OROS) | Metoprolol Succinate (CR/ZOK) | Key Findings |
| Bioequivalence | Bioequivalent in Cmax and AUC based on 90% confidence intervals for the mean ratio. | Bioequivalent in Cmax and AUC based on 90% confidence intervals for the mean ratio. | The two extended-release formulations resulted in similar steady-state plasma concentrations after once-daily dosing. |
| Plasma Concentration Profile | Lower peak plasma concentrations compared to immediate-release tablets. | Lower peak plasma concentrations compared to immediate-release tablets. | Both formulations produced considerably lower plasma peaks and three- to fourfold higher trough concentrations compared to the immediate-release tablet. |
| Mean Residence Time | 8-9 hours longer than immediate-release tablets. | 8-9 hours longer than immediate-release tablets. | The extended drug release and absorption were evident for both formulations. |
| Relative Bioavailability | 20% lower than immediate-release tablets. | 20% lower than immediate-release tablets. | The extended-release formulations have a lower relative bioavailability compared to the immediate-release form. |
| Day-to-Day Variability (AUC) | Higher variability. | Significantly lower variation. | The multiple-unit system of the succinate formulation showed more consistent plasma concentrations from day to day compared to the single-unit osmotic system of the fumarate formulation. |
Pharmacodynamics and Mechanism of Action
Both this compound and succinate are salt forms of the same active moiety, metoprolol, and therefore share the same mechanism of action. Metoprolol is a selective inhibitor of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5]
By blocking these receptors, metoprolol counteracts the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to:
-
Reduced Heart Rate: A negative chronotropic effect.
-
Decreased Myocardial Contractility: A negative inotropic effect.
-
Lowered Blood Pressure. [6]
This reduction in cardiac workload decreases myocardial oxygen demand, which is beneficial in conditions like angina pectoris and hypertension.[6]
Signaling Pathway of Metoprolol
Metoprolol exerts its effects by modulating the β1-adrenergic receptor signaling cascade. The binding of catecholamines to the β1-adrenergic receptor normally activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7][8] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that increase heart rate and contractility.[7][8] Metoprolol competitively blocks the initial step of this pathway.
Caption: Metoprolol's mechanism of action via β1-adrenergic receptor blockade.
Clinical Efficacy and Applications
Due to their extended-release properties, both this compound and succinate are suitable for the management of chronic cardiovascular conditions requiring consistent beta-blockade.
-
Hypertension: Both formulations have been shown to be effective in lowering blood pressure.[9][10][11]
-
Angina Pectoris: Both are indicated for the long-term management of angina pectoris.
-
Heart Failure: Metoprolol succinate has been extensively studied and is indicated for the treatment of stable, symptomatic heart failure.[[“]] While this compound would be expected to have a similar effect due to the same active moiety, specific large-scale clinical trial data for this indication is less prominent in the literature.
The choice between the two may be influenced by formulation technology and the desired consistency of drug plasma levels. The lower day-to-day variability observed with the multiple-unit metoprolol succinate formulation could be advantageous in patients where consistent plasma concentrations are critical.[4]
Experimental Methodologies
Dissolution Profile Comparison
To compare the in vitro release characteristics of different salt forms or formulations, a dissolution profile comparison is essential.
Experimental Protocol: Dissolution Testing
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).[13]
-
Media: Typically, multiple pH media are used to simulate the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8 buffers.[13]
-
Procedure: A specified number of tablets (at least 12) are tested in the dissolution apparatus under controlled temperature and agitation. Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a validated analytical method (e.g., HPLC).[13]
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time. The similarity of dissolution profiles is often assessed using the similarity factor (f2), where an f2 value between 50 and 100 indicates similarity.[14]
Caption: A generalized workflow for comparing in vitro dissolution profiles.
Conclusion
This compound and metoprolol succinate are both effective extended-release formulations of the β1-selective blocker, metoprolol. They exhibit similar steady-state pharmacokinetic profiles in terms of Cmax and AUC, making them bioequivalent in rate and extent of absorption. The primary difference observed in a direct comparative study is the lower day-to-day variability in plasma concentrations with the multiple-unit metoprolol succinate formulation compared to the single-unit osmotic system of this compound. This suggests that while both are effective, the succinate formulation may offer more consistent drug exposure. The choice between these salt forms in drug development and clinical practice may depend on the desired formulation technology and the clinical importance of minimizing inter-day variability in plasma drug levels. Both share the same mechanism of action, effectively reducing heart rate, myocardial contractility, and blood pressure through the blockade of the β1-adrenergic receptor signaling pathway.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steady-state bioavailability and day-to-day variability of a multiple-unit (CR/ZOK) and a single-unit (OROS) delivery system of metoprolol after once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. discoverbiotech.com [discoverbiotech.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Development and internal validation of an in vitro-in vivo correlation for a hydrophilic metoprolol tartrate extended release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
A Comparative Analysis of Metoprolol Salts in Cardiac Function Studies: Focusing on Fumarate and Tartrate Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences between active pharmaceutical ingredient (API) salt forms is critical. This guide provides a comparative overview of metoprolol fumarate and metoprolol tartrate, with a focus on their application in cardiac function studies. While direct comparative experimental data between the fumarate and tartrate salts are limited in publicly available literature, this guide summarizes the well-documented effects of metoprolol tartrate and discusses the known properties of this compound to offer a valuable resource for study design and drug development.
Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for various cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2][3][4] Its therapeutic effects are primarily achieved by inhibiting the binding of catecholamines to β-1 receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1][5][6] Metoprolol is available in different salt forms, most commonly as tartrate and succinate, which primarily differ in their pharmacokinetic profiles. This compound is another salt form, though less commonly studied and reported on in comparative cardiac function trials.
Metoprolol Tartrate in Cardiac Function Studies: A Summary of Effects
Metoprolol tartrate is an immediate-release formulation, which results in more pronounced peaks and troughs in plasma concentration.[7] A substantial body of research has investigated its impact on cardiac function, particularly in the context of heart failure and myocardial infarction.
Quantitative Data on Cardiac Function
The following table summarizes the effects of metoprolol tartrate on key cardiac parameters as reported in various studies.
| Parameter | Baseline Value | Post-treatment Value | Study Population | Study Duration | Reference |
| Heart Rate (bpm) | 78.84 ± 1.68 | 67.48 ± 1.86 | Heart Failure Patients | 6 months | [2] |
| Left Ventricular Ejection Fraction (%) | 29.84 ± 1.61 | 38.56 ± 1.95 | Heart Failure Patients | 6 months | [2] |
| Left Ventricular Diastolic Diameter (mm) | 67.70 ± 1.31 | 63.96 ± 1.29 | Heart Failure Patients | 6 months | [2] |
| Left Ventricular Systolic Diameter (mm) | 54.80 ± 1.67 | 48.58 ± 1.38 | Heart Failure Patients | 6 months | [2] |
| Cardiac Index (L/min/m²) | Not specified | Decrease of 0.6 | Congestive Heart Failure | 3 months | [8] |
| Systemic Vascular Resistance (dyne·s/cm⁵) | Not specified | Increase of 253 | Congestive Heart Failure | 3 months | [8] |
| Stroke Volume Index (mL/m²) | Not specified | Decrease of 7.0 | Congestive Heart Failure | 3 months | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key studies cited.
Study on the Effects of Metoprolol Tartrate in Heart Failure
-
Objective: To evaluate the effects of metoprolol tartrate therapy in patients with heart failure.
-
Study Population: 50 patients with functional class II to IV heart failure and a left ventricular ejection fraction (LVEF) of < 45%.
-
Methodology: This was a retrospective study where metoprolol tartrate was added to the usual therapy. The starting dose was 12.5 mg, which was increased weekly to a maximum of 200 mg/day, depending on patient tolerance.
-
Assessments: Clinical evaluation, electrocardiogram, Doppler echocardiogram, 24-hour Holter monitoring, and radionuclide ventriculography were performed at baseline and repeated at three and six months after the initiation of therapy.
-
Reference: [2]
Hemodynamic Comparison of Metoprolol Tartrate and Succinate
-
Objective: To compare the hemodynamic effects of twice-daily metoprolol tartrate with once-daily metoprolol succinate in patients with congestive heart failure.
-
Study Population: 27 patients with congestive heart failure.
-
Methodology: Patients were randomly assigned to receive either 6.25 mg of metoprolol tartrate twice daily or 25 mg of metoprolol succinate once daily. The doses were gradually increased to a target of 50 mg twice a day for tartrate and 100 mg once a day for succinate.
-
Assessments: Hemodynamic measurements were obtained at baseline and after three months of therapy, both before and after drug administration.
-
Reference: [8]
This compound: An Overview
While extensive data exists for metoprolol tartrate and succinate, there is a notable scarcity of publicly available, direct comparative studies on the effects of this compound on cardiac function. The fumarate salt of metoprolol is another formulation, and like other salts, its properties are influenced by the counter-ion. A study focusing on the crystal structure of metoprolol salts noted differences in the solid-state properties of this compound compared to the tartrate and succinate salts. However, the direct implications of these structural differences on in vivo cardiac performance have not been extensively elucidated in comparative trials.
The lack of comparative data for this compound highlights a significant knowledge gap. Researchers and drug developers should be aware of this when considering different salt forms of metoprolol for their studies. Future research should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound with the more established tartrate and succinate salts in the context of cardiac function.
Signaling Pathways of Metoprolol in Cardiomyocytes
Metoprolol, irrespective of its salt form, exerts its primary effect through the blockade of β-1 adrenergic receptors. This action modulates downstream signaling cascades within cardiomyocytes.
Figure 1: General signaling pathway of metoprolol in cardiomyocytes.
Recent studies also suggest that metoprolol may have effects beyond simple β-1 blockade. For instance, research indicates that metoprolol can ameliorate cardiac hypertrophy by inhibiting the Protein Kinase C (PKC)/NF-κB/c-fos signaling pathway.[9][10] Furthermore, metoprolol has been shown to exert anti-inflammatory effects on cardiomyocytes through a β-arrestin2 biased agonism and modulation of the NF-κB signaling cascade.[11] These findings suggest that the cardioprotective effects of metoprolol may be more complex than previously understood.
Conclusion and Future Directions
While metoprolol tartrate is a well-characterized agent in cardiac function studies, there is a clear deficit in the scientific literature regarding the comparative efficacy and safety of this compound. The choice of a specific salt form can significantly impact a drug's physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
For researchers and drug developers, this guide highlights the robust data available for metoprolol tartrate while underscoring the need for direct, head-to-head comparative studies involving this compound. Such studies are essential to fully understand the therapeutic potential and optimal applications of different metoprolol salts in the management of cardiovascular diseases. Future investigations should focus on comparing the effects of this compound and tartrate on key cardiac parameters, including heart rate, blood pressure, ejection fraction, and cardiac remodeling, utilizing standardized and well-defined experimental protocols.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metoprolol - Wikipedia [en.wikipedia.org]
- 4. Metoprolol: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Hemodynamic comparison of twice daily metoprolol tartrate with once daily metoprolol succinate in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Metoprolol and bisoprolol ameliorate hypertrophy of neonatal rat cardiomyocytes induced by high glucose via the PKC/NF-κB/c-fos signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metoprolol disrupts inflammatory response of human cardiomyocytes via β-arrestin2 biased agonism and NF-κB signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison of Metoprolol Succinate and Metoprolol Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of two different salt forms of the beta-blocker metoprolol: metoprolol succinate (extended-release) and metoprolol tartrate (immediate-release). The information presented is collated from key head-to-head clinical trials and other significant studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Executive Summary
Metoprolol succinate and metoprolol tartrate, while both being beta-1-selective adrenoceptor blocking agents, exhibit significant differences in their pharmacokinetic profiles, which in turn influence their clinical applications and outcomes. Metoprolol succinate is an extended-release formulation allowing for once-daily dosing and providing consistent plasma concentrations.[1] In contrast, metoprolol tartrate is an immediate-release formulation requiring more frequent, typically twice-daily, administration.[1] These formulation differences are pivotal in their approved indications and efficacy in specific cardiovascular conditions. Notably, metoprolol succinate is FDA-approved for the treatment of heart failure, a distinction not held by the tartrate salt.
Pharmacokinetic and Pharmacodynamic Profile
The primary distinction between the two salts lies in their release mechanisms, leading to different pharmacokinetic and pharmacodynamic properties.
| Parameter | Metoprolol Succinate (Extended-Release) | Metoprolol Tartrate (Immediate-Release) |
| Formulation | Extended-release tablets | Immediate-release tablets, Intravenous solution |
| Dosing Frequency | Once daily[2] | Twice daily[2] |
| Half-life | 3-7 hours[3] | 3-4 hours[3] |
| Plasma Concentration | Provides relatively constant plasma concentrations over approximately 20 hours[2] | Produces higher peak plasma concentrations shortly after dosing, followed by a rapid decline[1] |
| Beta-Blockade | Consistent beta-1 blockade over a 24-hour period[4] | Fluctuations in beta-blockade with peaks and troughs[4] |
Head-to-Head and Key Comparative Clinical Trials
Several landmark clinical trials have provided the evidence base for the differential use of metoprolol succinate and metoprolol tartrate.
Heart Failure: The MERIT-HF and COMET Trials
The most significant distinction in the clinical application of these two salts is in the management of heart failure.
The Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF) was a large-scale, placebo-controlled study that established the mortality benefit of metoprolol succinate in patients with heart failure with reduced ejection fraction (HFrEF).[5] In contrast, the Carvedilol or Metoprolol European Trial (COMET) , which used metoprolol tartrate, found that carvedilol was superior in reducing mortality.[6] This has led to the strong recommendation of using metoprolol succinate over metoprolol tartrate in heart failure management.[4]
MERIT-HF Trial: Key Data [5]
| Outcome | Metoprolol Succinate Group | Placebo Group | Relative Risk Reduction | p-value |
| All-Cause Mortality | 7.2% | 11.0% | 34% | 0.0062 |
| Sudden Death | - | - | 41% | - |
| Death from Worsening Heart Failure | - | - | 49% | - |
| Outcome | Carvedilol Group | Metoprolol Tartrate Group | Hazard Ratio (Carvedilol vs. Metoprolol Tartrate) | p-value |
| All-Cause Mortality | 34% | 40% | 0.83 | 0.0017 |
| Cardiovascular Death | - | - | 0.80 | 0.0004 |
Hemodynamic Effects in Heart Failure
A direct head-to-head trial compared the hemodynamic effects of twice-daily metoprolol tartrate with once-daily metoprolol succinate in patients with congestive heart failure. The study found that both formulations produced similar hemodynamic and clinical effects, both acutely and chronically.[8][9] However, the convenience of once-daily dosing with metoprolol succinate was highlighted as a potential advantage.[8]
Hemodynamic Comparison Trial: Key Data [8][9]
| Hemodynamic Parameter (Change upon readministration during chronic therapy) | Metoprolol Tartrate (50 mg twice daily) | Metoprolol Succinate (100 mg once daily) |
| Cardiac Index Decrease | 0.6 L/min/m² | 0.5 L/min/m² |
| Systemic Vascular Resistance Increase | 253 dyne-sec-cm⁻⁵ | 267 dyne-sec-cm⁻⁵ |
| Stroke Volume Index Decrease | 7.0 mL/m² | 6.5 mL/m² |
Myocardial Infarction: The Göteborg Metoprolol Trial
The Göteborg Metoprolol Trial demonstrated the efficacy of metoprolol tartrate in reducing mortality in patients with suspected or definite myocardial infarction.[3] The immediate-release formulation, available for both oral and intravenous administration, is often preferred in the acute setting of a myocardial infarction to allow for rapid and precise dose adjustments based on the patient's heart rate and blood pressure.[3]
Göteborg Metoprolol Trial: Key Data
| Outcome (at 3 months) | Metoprolol Tartrate Group | Placebo Group | Mortality Reduction | p-value |
| Mortality | 5.7% | 8.9% | 36% | < 0.03 |
Experimental Protocols
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Heart Failure)
-
Study Design: Randomized, double-blind, placebo-controlled multicenter trial.
-
Patient Population: 3991 patients with symptomatic chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of 0.40 or less.
-
Intervention: Patients were randomized to receive metoprolol succinate controlled-release/extended-release (CR/XL) or placebo, in addition to standard heart failure therapy. The starting dose was 12.5 mg or 25 mg once daily, titrated up over 8 weeks to a target dose of 200 mg once daily.
-
Primary Endpoint: All-cause mortality.
COMET (Carvedilol or Metoprolol European Trial)
-
Study Design: Randomized, double-blind, parallel-group multicenter trial.[6]
-
Patient Population: 3029 patients with chronic heart failure (NYHA class II-IV), a history of cardiovascular-related hospital admission, and a left ventricular ejection fraction of less than 0.35.[6][7]
-
Intervention: Patients were randomized to carvedilol (target dose 25 mg twice daily) or metoprolol tartrate (target dose 50 mg twice daily).[6][7]
-
Primary Endpoints: All-cause mortality and the composite of all-cause mortality or all-cause hospital admission.[7]
Göteborg Metoprolol Trial
-
Study Design: Double-blind, placebo-controlled, randomized trial.
-
Patient Population: 1395 patients with suspected acute myocardial infarction.
-
Intervention: Patients received either metoprolol tartrate (15 mg intravenously followed by 200 mg orally per day) or placebo as soon as possible after hospital admission and continued for 90 days.
-
Primary Endpoint: 3-month mortality.
Hemodynamic Comparison in Congestive Heart Failure
-
Patient Population: 27 patients with congestive heart failure.[8]
-
Intervention: Patients were randomly assigned to receive either metoprolol tartrate (starting at 6.25 mg and titrated to a target of 50 mg twice daily) or metoprolol succinate (starting at 25 mg and titrated to a target of 100 mg once daily).[8][9]
-
Measurements: Hemodynamic parameters were measured at baseline and after three months of therapy, both before and after drug readministration.[8][9]
Visualizing the Comparison: Workflows and Pathways
Caption: A logical diagram illustrating the relationship between formulation, pharmacokinetics, and key clinical indications for metoprolol succinate and metoprolol tartrate.
Caption: An experimental workflow diagram summarizing the key clinical trials and their primary outcomes for different metoprolol salts.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. jacc.org [jacc.org]
- 3. Comparison of carvedilol and metoprolol on clinical outcomes in patients with chronic heart failure in the Carvedilol Or Metoprolol European Trial (COMET): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Formulation and effects of metoprolol [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. jacc.org [jacc.org]
A Comparative Guide to the Quantification of Metoprolol Fumarate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Metoprolol Fumarate in plasma samples. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, with a focus on experimental data and detailed protocols.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Accurate quantification of Metoprolol in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide compares the performance of the current gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison
The choice of analytical method depends on various factors including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the most commonly employed techniques for Metoprolol quantification in plasma.
| Parameter | LC-MS/MS | HPLC-Fluorescence | HPLC-UV | GC-MS |
| Linearity Range (ng/mL) | 0.501 - 538.254[2][3] | 3 - 200[3] | 20 - 200[4] | 15 - 500[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.042 - 5.0[1][2] | 3.0[3] | 20[4] | 15[5] |
| Precision (%RSD) | < 15%[2] | Within 15% | 0.20 - 2.13%[4] | < 6.4%[5] |
| Accuracy (%) | 90.66 - 98.15%[3] | Within 15% | 99.71 - 101.61%[4] | Better than 8.8% (relative error)[5] |
| Recovery (%) | > 90%[1] | 95.6 ± 1.53%[3] | 97.00%[4] | 91.20%[5] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction[5] | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction and Derivatization[6] |
| Analysis Time | Short (e.g., 2 minutes) | ~10 minutes[3] | Longer run times | Longer run times due to derivatization[6] |
| Selectivity | Very High | High | Moderate | High |
| Sensitivity | Very High | High | Low | High |
Experimental Protocols
LC-MS/MS Method (Gold Standard)
This method offers high sensitivity and selectivity for the quantification of Metoprolol in plasma.
a. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 100 µL of plasma, add an internal standard (e.g., Bisoprolol).[1]
-
Add the extraction solvent (e.g., methyl tertiary butyl ether).[1]
-
Vortex mix and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions [1]
-
Column: Unison US C18 (50 x 4.6mm, 3.5µm)[1]
-
Mobile Phase: 10mM ammonium acetate and acetonitrile[1]
-
Flow Rate: Isocratic elution
-
Injection Volume: 10 µL
c. Mass Spectrometric Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]
-
Transitions: Specific parent-to-product ion transitions for Metoprolol and the internal standard are monitored.
HPLC with Fluorescence Detection
This method provides good sensitivity and is a viable alternative to LC-MS/MS.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard (e.g., Atenolol).[3]
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue.
b. Chromatographic Conditions [3]
-
Column: Ace C18 (5 µm, 250 mm x 4.6 mm)[3]
-
Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% TFA[3]
-
Flow Rate: 1 mL/min[3]
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 296 nm[3]
Visualizations
Experimental Workflow
Caption: General workflow for Metoprolol quantification in plasma.
Metoprolol Signaling Pathway
Caption: Simplified signaling pathway of Metoprolol's action.
Conclusion
For the quantification of this compound in plasma, LC-MS/MS stands out as the superior method due to its high sensitivity, selectivity, and rapid analysis time.[1][2] However, HPLC with fluorescence detection offers a reliable and sensitive alternative when LC-MS/MS is not available.[3] HPLC-UV can be employed for higher concentration studies, though it lacks the sensitivity for detailed pharmacokinetic profiling at lower doses.[4] GC-MS, while sensitive, often requires cumbersome derivatization steps, making it less ideal for high-throughput analysis.[6] The selection of the most appropriate method should be guided by the specific requirements of the research, balancing the need for sensitivity and throughput with available resources.
References
- 1. eijppr.com [eijppr.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of metoprolol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Interspecies Differences in Metoprolol Fumarate Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a widely prescribed beta-blocker, undergoes extensive metabolism that varies significantly across different species. Understanding these interspecies differences is paramount for preclinical drug development, enabling researchers to select the most appropriate animal models and accurately predict human pharmacokinetics. This guide provides a comprehensive comparison of metoprolol fumarate metabolism in humans and key preclinical species—cynomolgus monkeys, beagle dogs, and Sprague-Dawley rats—supported by experimental data and detailed methodologies.
Key Metabolic Pathways and Interspecies Variability
Metoprolol is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2D6 being the principal enzyme in humans. The main metabolic pathways are α-hydroxylation and O-demethylation , leading to the formation of α-hydroxymetoprolol and O-demethylmetoprolol, respectively. A third, minor pathway is N-dealkylation. The relative contribution of these pathways and the subsequent pharmacokinetic profiles exhibit marked differences across species.
A study comparing the in vitro metabolism of various compounds in liver microsomes from humans, monkeys, dogs, and rats highlighted the utility of such systems in identifying species-specific metabolic pathways. While not specific to metoprolol, this study underscores the importance of direct comparative analyses.
Comparative Pharmacokinetics
The pharmacokinetic parameters of metoprolol reveal substantial interspecies variation in its absorption, distribution, metabolism, and excretion. The following tables summarize key pharmacokinetic data obtained from various in vivo studies.
Table 1: Oral Bioavailability and Half-Life of Metoprolol in Different Species
| Species | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) |
| Human | ~50 | 3-7 |
| Cynomolgus Monkey | Data not available | Data not available |
| Beagle Dog | 20-40 | ~1.5 |
| Sprague-Dawley Rat | ~4 (male), ~27 (female) | ~0.6 |
Table 2: Clearance and Volume of Distribution of Metoprolol in Different Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Human | Data not available | Data not available |
| Cynomolgus Monkey | Data not available | Data not available |
| Beagle Dog | Data not available | Data not available |
| Sprague-Dawley Rat | ~1152 (male), ~350 (female) | Data not available |
Metabolic Profile Comparison
The profile of metabolites formed from metoprolol metabolism differs both qualitatively and quantitatively across species. In humans, O-demethylation is a major pathway, accounting for approximately 65% of metabolism, followed by α-hydroxylation (10%) and N-dealkylation (10%).
In rats, in vitro studies using liver microsomes have identified O-demethylation, aliphatic hydroxylation, and oxidative deamination as the primary metabolic routes.
A comprehensive comparative study detailing the percentage of each major metabolite in monkeys and dogs remains to be fully elucidated in publicly available literature, highlighting an area for further research.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of metoprolol following oral administration.
Animal Model: Male and female Sprague-Dawley rats.
Dosing: A single oral dose of metoprolol tartrate (e.g., 5 mg/kg) administered by gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of metoprolol and its metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), and clearance.
In Vitro Metabolism Study using Liver Microsomes
Objective: To compare the metabolic pathways of metoprolol in liver microsomes from different species.
Materials:
-
Pooled liver microsomes from human, cynomolgus monkey, beagle dog, and Sprague-Dawley rat.
-
This compound.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
Incubation:
-
A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein), metoprolol (e.g., 1 µM), and phosphate buffer.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to identify and quantify metoprolol and its metabolites.
Data Analysis: The rate of disappearance of the parent compound and the formation of metabolites are calculated to determine the intrinsic clearance and identify the major metabolic pathways in each species.
Visualizing Metabolic Differences and Experimental Workflows
To further clarify the complex relationships in metoprolol metabolism and experimental procedures, the following diagrams are provided.
Caption: Major metabolic pathways of metoprolol in humans and rats.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for an in vitro metabolism study.
Conclusion and Future Directions
Significant interspecies differences exist in the metabolism and pharmacokinetics of this compound. While humans, dogs, and rats show both common and distinct metabolic pathways, a comprehensive quantitative understanding, particularly for cynomolgus monkeys, is still emerging. The provided data and protocols serve as a valuable resource for researchers in designing and interpreting preclinical studies. Future research should focus on generating direct comparative data across all relevant species under standardized conditions to refine the interspecies scaling of metoprolol's pharmacokinetic and pharmacodynamic properties, ultimately leading to more accurate predictions of its behavior in humans.
Benchmarking Metoprolol Fumarate performance against third-generation beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of metoprolol fumarate, a second-generation beta-blocker, against third-generation beta-blockers, including carvedilol and nebivolol. The comparison is supported by experimental data and detailed methodologies for key experiments.
Executive Summary
This compound is a cardioselective beta-blocker that primarily antagonizes beta-1 adrenergic receptors in the heart, leading to reduced heart rate, blood pressure, and cardiac contractility.[1][2] Third-generation beta-blockers, while also targeting beta-1 receptors, possess additional vasodilatory properties.[3] Carvedilol, for instance, exhibits non-selective beta-blockade along with alpha-1 receptor antagonism, leading to vasodilation.[2][4] Nebivolol, another prominent third-generation agent, is highly selective for beta-1 receptors and promotes vasodilation through the stimulation of nitric oxide (NO) production in the endothelium.[5] These mechanistic differences translate to distinct performance profiles, particularly in terms of hemodynamic effects and ancillary properties like antioxidant activity.
Data Presentation
The following tables summarize the quantitative data comparing the performance of metoprolol, carvedilol, and nebivolol across key parameters.
Table 1: Beta-1 Adrenergic Receptor Selectivity
| Beta-Blocker | Selectivity for Beta-1 vs. Beta-2 Receptors | Reference |
| Metoprolol | ~74-fold | [6] |
| Carvedilol | Non-selective (~1-fold) | [6] |
| Nebivolol | ~321-fold | [6] |
Table 2: Vasodilatory Effects
| Beta-Blocker | Mechanism of Vasodilation | Improvement in Flow-Mediated Dilation (FMD) | Reference |
| Metoprolol | No direct vasodilatory effect | No significant change | [7] |
| Carvedilol | Alpha-1 adrenergic receptor blockade | 8.1% increase from baseline | [8] |
| Nebivolol | Nitric Oxide (NO) release from endothelium | 7.3% increase from baseline | [8] |
Table 3: Antioxidant Properties
| Beta-Blocker | Effect on Oxidative Stress Markers | Reference |
| Metoprolol | No significant change in antioxidant status | [7] |
| Carvedilol | 31.5% increase in Ferric-Reducing Ability of Plasma (FRAP)29.6% increase in Reduced/Oxidized Glutathione (GSH/GSSG) ratio | [8] |
| Nebivolol | 62.1% increase in plasma Nitrite (NO2) concentration | [8] |
Experimental Protocols
Receptor Binding Assay (for Beta-1 Selectivity)
This protocol outlines a method for determining the binding affinity of beta-blockers to beta-1 and beta-2 adrenergic receptors.
Objective: To quantify the selectivity of a beta-blocker for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor.
Materials:
-
Cell membranes expressing human beta-1 and beta-2 adrenergic receptors.
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).
-
Test compounds (metoprolol, carvedilol, nebivolol).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing either beta-1 or beta-2 adrenergic receptors.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. The ratio of Ki values for the beta-2 and beta-1 receptors indicates the beta-1 selectivity.
Flow-Mediated Dilation (FMD) Assessment (for Vasodilatory Effects)
This protocol describes a non-invasive method to assess endothelium-dependent vasodilation.
Objective: To measure the change in brachial artery diameter in response to an increase in blood flow.
Materials:
-
High-resolution ultrasound machine with a vascular probe.
-
Blood pressure cuff.
-
ECG monitoring.
Procedure:
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging: Obtain a clear longitudinal image of the brachial artery above the antecubital fossa. Measure the baseline diameter of the artery.
-
Reactive Hyperemia: Inflate a blood pressure cuff on the forearm to a pressure of at least 50 mmHg above the patient's systolic blood pressure for 5 minutes.
-
Post-Occlusion Imaging: Rapidly deflate the cuff and record the brachial artery diameter continuously for at least 3 minutes.
-
Data Analysis: The FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.
Antioxidant Capacity Assays (e.g., DPPH, FRAP)
These protocols outline common methods for determining the antioxidant capacity of a compound.
Objective: To quantify the ability of a beta-blocker to scavenge free radicals or reduce oxidized species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Reaction: Mix the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Reagent Preparation: Prepare the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.
-
Reaction: Mix the test compound with the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm). The absorbance is proportional to the antioxidant capacity.
Mandatory Visualization
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Vasodilatory pathways of carvedilol and nebivolol.
Caption: Experimental workflow for comparing beta-blockers.
References
- 1. droracle.ai [droracle.ai]
- 2. Carvedilol vs. Metoprolol for Heart Disease - GoodRx [goodrx.com]
- 3. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol - Wikipedia [en.wikipedia.org]
- 5. Protective effects of nebivolol from oxidative stress to prevent hypertension-related target organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of carvedilol and nebivolol on oxidative stress-related parameters and endothelial function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
